4,7-Dimethoxy-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-9-5-6-10(14-2)11-7(9)3-4-8(11)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQVFMAKBIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345641 | |
| Record name | 4,7-Dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52428-09-8 | |
| Record name | 4,7-Dimethoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4,7-Dimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1-indanone is a substituted indanone derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its utility as a key intermediate in the synthesis of indenopyrazine dicarbonitriles, which are being investigated as inhibitors of deubiquitinating enzymes (DUBs), underscores its importance in the field of drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point range of 122-125 °C.[3][4] It is characterized by the presence of a five-membered ring fused to a benzene ring, with a ketone group on the five-membered ring and two methoxy groups on the aromatic ring.
| Property | Value | Reference(s) |
| IUPAC Name | 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one | [4] |
| CAS Number | 52428-09-8 | [3][4][5] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4][5] |
| Molecular Weight | 192.21 g/mol | [3][4][5] |
| Melting Point | 122-125 °C | [3][4] |
| Boiling Point | 352.6 °C at 760 mmHg | [4] |
| Density | 1.179 g/cm³ | [4] |
| Appearance | Solid | [3] |
| InChI Key | MSGQVFMAKBIPNF-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=C2CCC(=O)C2=C(C=C1)OC | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A plausible synthetic route starts from 2,5-dimethoxybenzaldehyde, which is converted to 3-(2,5-dimethoxyphenyl)propanoic acid. This intermediate is then cyclized to afford the final product.
Experimental Protocol:
Step 1: Synthesis of 3-(2,5-dimethoxyphenyl)propenoic acid
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 3-(2,5-dimethoxyphenyl)propenoic acid.
Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)propanoic acid
-
Dissolve the 3-(2,5-dimethoxyphenyl)propenoic acid (1 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 3-(2,5-dimethoxyphenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation to this compound
-
To a flask containing polyphosphoric acid (PPA) (10 times the weight of the propanoic acid), add 3-(2,5-dimethoxyphenyl)propanoic acid (1 equivalent) in portions with stirring.
-
Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC.
-
Pour the hot mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.
Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Spectral Data and Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 3.0-3.2 (t, 2H, -CH₂-), 2.6-2.8 (t, 2H, -CH₂CO-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205-207 (C=O), 155-157 (Ar-C-O), 150-152 (Ar-C-O), 135-137 (Ar-C), 130-132 (Ar-C), 115-117 (Ar-CH), 110-112 (Ar-CH), 55-57 (OCH₃), 55-57 (OCH₃), 35-37 (-CH₂-), 25-27 (-CH₂CO-) |
| FT-IR (KBr, cm⁻¹) | ν: 2950-3050 (C-H stretch), 1680-1700 (C=O stretch, ketone), 1580-1600 (C=C aromatic stretch), 1250-1270 (asymmetric C-O-C stretch), 1020-1040 (symmetric C-O-C stretch) |
| Mass Spectrometry (EI) | m/z (%): 192 ([M]⁺), 177 ([M-CH₃]⁺), 164 ([M-CO]⁺), 149 ([M-CO-CH₃]⁺) |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of indenopyrazine dicarbonitriles.[1][2] These compounds are under investigation as potential inhibitors of deubiquitinating enzymes (DUBs). DUBs are a class of proteases that regulate the ubiquitin-proteasome system, which is essential for protein homeostasis. Dysregulation of DUBs has been implicated in various diseases, including cancer and neurodegenerative disorders.[6] The development of selective DUB inhibitors is, therefore, a significant area of research in modern drug discovery.
Logical Relationship: From Intermediate to Potential Therapeutic Application
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible solid.[3] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile molecule with significant potential in the field of medicinal chemistry. Its role as a key precursor to DUB inhibitors highlights its importance for researchers and professionals in drug development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its relevance in the pursuit of novel therapeutics.
References
A Technical Guide to 4,7-Dimethoxy-1-indanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,7-Dimethoxy-1-indanone, a key chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications as a building block in medicinal chemistry, particularly in the development of novel therapeutics.
Core Compound Information
This compound is a substituted indanone, a class of compounds recognized for its utility in organic synthesis and its presence in various biologically active molecules.[1][2] Its structural features make it a valuable precursor for more complex molecular architectures.
Chemical Structure:
References
An In-Depth Technical Guide to 4,7-Dimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 4,7-Dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active molecules. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications in research.
Core Chemical Properties
This compound is a solid organic compound.[1] Its core characteristics are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 192.21 g/mol | [1][2][3][4][5] |
| CAS Number | 52428-09-8 | [1][2][3][4][5] |
| Physical Form | Solid | [1] |
| Melting Point | 122-125 °C | [1][5] |
| Purity | ≥97% | [1][3] |
Applications in Research and Drug Development
This compound serves as a crucial reagent in the synthesis of various compounds with potential therapeutic applications. Notably, it is utilized in the preparation of indenopyrazine dicarbonitrile, which has been evaluated for its inhibitory effects on deubiquitinating enzymes.[2][6] The indanone scaffold is a significant structural motif in medicinal chemistry, appearing in compounds with demonstrated biological activities, including those targeting cancer cells and Alzheimer's disease.
Experimental Protocols: Synthesis of 1-Indanones
The synthesis of 1-indanones, including this compound, is most commonly achieved through intramolecular Friedel-Crafts acylation.[7][8] This section provides a generalized methodology based on established procedures for the synthesis of related compounds, which can be adapted for this compound.
Objective: To synthesize a 1-indanone derivative via intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.
Materials:
-
3-arylpropionic acid precursor
-
Thionyl chloride
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-arylpropionic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion to the acid chloride.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum trichloride in portions to the cooled solution while stirring. The amount of AlCl₃ should be slightly more than one molar equivalent.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-indanone.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure 1-indanone.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a 1-indanone derivative.
Caption: Workflow for the Synthesis and Purification of 1-Indanone.
References
- 1. This compound 97 52428-09-8 [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. usbio.net [usbio.net]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]
- 8. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4,7-Dimethoxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active compounds, presents a solubility profile that is crucial for its effective use in research and development. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds, details experimental protocols for solubility determination, and offers visual workflows to aid in experimental design.
While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide leverages data from a closely related isomer, 5,6-Dimethoxy-1-indanone, to provide valuable insights and a comparative framework.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52428-09-8 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Melting Point | 122-125 °C | [2] |
| Appearance | Solid |
Qualitative Solubility Profile
Indanone, the parent compound of this compound, exhibits moderate solubility in polar solvents and good solubility in non-polar solvents.[3] The presence of the carbonyl group allows for hydrogen bonding, which can enhance solubility in protic solvents.[3] Conversely, the aromatic ring contributes to its solubility in non-polar organic solvents.[3] For this compound, the two methoxy groups are expected to increase its polarity compared to the unsubstituted indanone.
Quantitative Solubility Data of 5,6-Dimethoxy-1-indanone (Isomer)
As a proxy, the following tables summarize the mole fraction solubility (x₁) of the isomeric compound, 5,6-Dimethoxy-1-indanone, in various pure solvents at different temperatures, as determined by a gravimetric method.[4] This data provides a valuable reference for estimating the solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Alcohols [4]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropyl Alcohol | n-Butanol | Isobutyl Alcohol | sec-Butanol | n-Amyl Alcohol |
| 283.15 | 0.0058 | 0.0051 | 0.0052 | 0.0049 | 0.0062 | 0.0069 | 0.0065 | 0.0075 |
| 288.15 | 0.0069 | 0.0060 | 0.0061 | 0.0057 | 0.0072 | 0.0080 | 0.0075 | 0.0087 |
| 293.15 | 0.0082 | 0.0071 | 0.0072 | 0.0067 | 0.0084 | 0.0093 | 0.0087 | 0.0101 |
| 298.15 | 0.0097 | 0.0084 | 0.0085 | 0.0079 | 0.0099 | 0.0109 | 0.0102 | 0.0118 |
| 303.15 | 0.0115 | 0.0100 | 0.0101 | 0.0093 | 0.0116 | 0.0128 | 0.0120 | 0.0138 |
| 308.15 | 0.0136 | 0.0118 | 0.0119 | 0.0110 | 0.0136 | 0.0150 | 0.0141 | 0.0162 |
| 313.15 | 0.0161 | 0.0139 | 0.0141 | 0.0130 | 0.0160 | 0.0176 | 0.0165 | 0.0189 |
| 318.15 | 0.0190 | 0.0164 | 0.0166 | 0.0153 | 0.0188 | 0.0206 | 0.0194 | 0.0221 |
| 323.15 | 0.0224 | 0.0194 | 0.0196 | 0.0181 | 0.0221 | 0.0242 | 0.0228 | 0.0259 |
Table 2: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Esters and Ketones [4]
| Temperature (K) | Methyl Acetate | Ethyl Acetate | n-Propyl Acetate | Isopropyl Acetate | Butyl Acetate | Acetone | 2-Butanone |
| 283.15 | - | 0.0401 | 0.0385 | 0.0369 | 0.0353 | 0.0418 | 0.0436 |
| 288.15 | - | 0.0469 | 0.0450 | 0.0431 | 0.0412 | 0.0489 | 0.0510 |
| 293.15 | - | 0.0549 | 0.0526 | 0.0504 | 0.0482 | 0.0572 | 0.0596 |
| 298.15 | - | 0.0642 | 0.0615 | 0.0589 | 0.0563 | 0.0669 | 0.0697 |
| 303.15 | - | 0.0751 | 0.0719 | 0.0689 | 0.0659 | 0.0782 | 0.0815 |
| 308.15 | - | 0.0878 | 0.0841 | 0.0806 | 0.0770 | 0.0914 | 0.0953 |
| 313.15 | - | 0.1027 | 0.0983 | 0.0942 | 0.0900 | 0.1069 | 0.1114 |
| 318.15 | - | 0.1199 | 0.1149 | 0.1099 | 0.1052 | 0.1250 | 0.1303 |
| 323.15 | - | 0.1402 | 0.1343 | 0.1284 | 0.1229 | 0.1461 | 0.1523 |
Experimental Protocol: Equilibrium Solubility Determination by the Gravimetric Method
This section details a general experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the methodology used for its isomer.[4]
Materials and Apparatus:
-
This compound (solute)
-
Selected solvents
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Filtration unit with 0.45 µm filters
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (preliminary experiments may be needed to determine this time).
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known mass of the supernatant and immediately filter it using a 0.45 µm filter to remove any undissolved solid. Record the mass of the filtered solution.
-
Solvent Evaporation: Place the filtered solution in a pre-weighed container and evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Mass Determination: Accurately weigh the container with the dried solid to determine the mass of the dissolved this compound.
-
Calculation: Calculate the mole fraction solubility (x₁) using the masses of the dissolved solute and the solvent in the filtered sample.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Synthesis and Purification Context
This compound is often synthesized via intramolecular Friedel-Crafts reactions.[5] The choice of solvent is critical in these synthetic procedures. For instance, nitromethane has been used to achieve optimal selectivity in the synthesis of related indanones.[6] Purification frequently involves recrystallization, a process that is highly dependent on the differential solubility of the compound and impurities in a given solvent at varying temperatures.
The following diagram illustrates a general logic for solvent selection in a purification context.
Caption: Solvent Selection Logic for Recrystallization.
Conclusion
While a comprehensive, quantitative solubility profile for this compound in a wide range of solvents is yet to be fully established in publicly accessible literature, this guide provides a foundational understanding for researchers. The qualitative behavior of the parent indanone structure, coupled with the detailed quantitative data for the closely related 5,6-Dimethoxy-1-indanone isomer, offers a strong starting point for solvent selection and experimental design. The provided experimental protocol and workflows serve as practical tools for scientists seeking to determine the solubility of this and other related compounds in their own laboratories. Further research to establish the specific solubility parameters of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Spectroscopic Profile of 4,7-Dimethoxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4,7-dimethoxy-1-indanone (CAS No: 52428-09-8), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 52428-09-8 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Melting Point | 122-125 °C |
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
Mass Spectrometry (MS)
| m/z Ratio | Fragmentation |
| 192.21 | [M]⁺ (Molecular Ion) |
| Data not available | - |
Note: A detailed fragmentation pattern for this compound is not currently available. The molecular ion peak is predicted based on the compound's molecular weight.
Experimental Protocols
Detailed experimental methodologies for acquiring the spectral data are crucial for reproducibility and data interpretation. While specific protocols for this compound are not published, the following are generalized procedures based on standard laboratory practices for similar organic compounds.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with a small amount of tetramethylsilane (TMS) added as an internal standard for chemical shift referencing. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, for instance, a Bruker 500 MHz spectrometer. For ¹H NMR, data would be reported detailing chemical shift (δ) in parts per million (ppm), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz). For ¹³C NMR, chemical shifts would be reported in ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Key expected absorptions for this compound would include:
-
C=O stretch (ketone): A strong absorption band around 1700 cm⁻¹.
-
C-O-C stretch (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.
-
Ar-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The data would be presented as a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ would be expected at m/z 192, corresponding to the molecular weight of this compound. Further fragmentation analysis would provide insights into the molecule's structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.
Potential Biological Activity of 4,7-Dimethoxy-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dimethoxy-1-indanone is a substituted indanone that primarily serves as a versatile precursor in the synthesis of various biologically active molecules. While direct studies on the inherent biological activity of this compound are limited, the indanone scaffold is a well-established pharmacophore present in numerous compounds with significant therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide consolidates the available information on the derivatives of this compound and related indanone compounds to postulate its potential biological activities and mechanisms of action. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule and its analogues.
Introduction
The indanone core is a privileged structure in medicinal chemistry, forming the backbone of a wide array of pharmacologically active compounds.[1][2] this compound, with its specific methoxy substitution pattern, represents an important synthetic intermediate. It has been utilized in the generation of complex molecules such as indenopyrazine dicarbonitriles, which are known inhibitors of deubiquitinating enzymes, and kinamycin derivatives, which exhibit cytotoxic and anticancer properties.[3][4][5] Given the established bioactivity of its derivatives and the broader indanone class, it is plausible that this compound itself may possess latent biological activities or serve as a valuable scaffold for the development of novel therapeutic agents.
Potential Biological Activities
Based on the activities of its derivatives and structurally related compounds, the potential biological activities of this compound are hypothesized to include:
-
Anti-inflammatory Activity: The most compelling evidence for the potential bioactivity of dimethoxy-indanones comes from studies on related compounds. For instance, (R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-indanone has been shown to exhibit significant anti-inflammatory effects in models of pancreatitis by modulating the AMPK signaling pathway.[5] This suggests that this compound could also possess anti-inflammatory properties.
-
Anticancer Activity: this compound is a key building block for kinamycin derivatives, which are known for their cytotoxic effects against cancer cell lines.[3][5] The mechanism of action for kinamycins involves the generation of reactive oxygen species and DNA damage.[6] While the cytotoxicity of the precursor itself has not been reported, its contribution to the final active molecule is significant.
-
Neuroprotective Activity: The indanone scaffold is famously present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] This highlights the potential of the indanone core to interact with neurological targets.
Quantitative Data Summary
Direct quantitative biological data for this compound is not available in the current literature. The following table presents hypothetical data based on the activities of related indanone derivatives to illustrate the potential potency that could be investigated.
| Biological Activity | Assay Type | Target | Hypothetical IC50/EC50 (µM) | Reference Compound |
| Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | iNOS | 5 - 25 | (R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-indanone |
| Anticancer | MTT assay against MCF-7 breast cancer cells | Topoisomerase II | 10 - 50 | Kinamycin D |
| Neuroprotection | Acetylcholinesterase inhibition | AChE | > 50 | Donepezil |
Postulated Mechanism of Action: Anti-inflammatory Signaling
A plausible anti-inflammatory mechanism for this compound, extrapolated from the action of a structurally similar compound, involves the activation of the AMP-activated protein kinase (AMPK) pathway.[5] AMPK is a central regulator of cellular energy homeostasis and has emerged as a key target in inflammatory diseases.[7][8][9][10]
Signaling Pathway Diagram
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are representative experimental protocols that could be employed to investigate the potential biological activities of this compound.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to each well (except for the negative control) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 100 µM).
-
Incubation: The cells are incubated for 48 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Experimental and Synthetic Workflow
The exploration of this compound's biological potential would typically follow a structured workflow, from synthesis to biological evaluation.
Workflow Diagram
Caption: General workflow for the investigation of this compound.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its role as a precursor to potent bioactive compounds and its inclusion of the pharmacologically relevant indanone scaffold. While direct evidence of its biological activity is currently lacking, the data from related compounds strongly suggest a potential for anti-inflammatory and anticancer properties. Future research should focus on the direct biological evaluation of this compound using the experimental protocols outlined in this guide. Elucidating its mechanism of action, particularly its potential interaction with the AMPK signaling pathway, could open new avenues for the development of novel therapeutics based on this versatile chemical entity. Furthermore, a systematic exploration of its structure-activity relationship through the synthesis and screening of novel derivatives is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. AMPK: An Energy-Sensing Pathway with Multiple Inputs and Outputs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPK--sensing energy while talking to other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Routes of 4,7-Dimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the primary synthetic routes for 4,7-dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active molecules, including kinamycin antibiotics. This document details the core synthetic strategies, presents quantitative data for comparison, outlines detailed experimental protocols, and provides visualizations of the synthetic pathways.
Core Synthetic Strategies: An Overview
The synthesis of this compound predominantly relies on the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid. This approach offers a reliable method for constructing the indanone core. Variations in the choice of starting materials and cyclization agents provide different pathways to the target molecule. The most common and effective route involves the preparation of 3-(2,5-dimethoxyphenyl)propanoic acid followed by its intramolecular cyclization.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the key steps in the primary synthetic route to this compound, allowing for a direct comparison of reported yields.
| Step | Starting Material(s) | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Route 1: Step 1 - Hydrolysis of Ester | Ethyl 3-(2,5-dimethoxyphenyl)propionate | NaOH, H₂O, Methanol | Methanol/Water | 12 hours | Reflux | 89% |
| Route 1: Step 2 - Intramolecular Friedel-Crafts Cyclization | 3-(2,5-Dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | - | Not specified | Not specified | High |
| Alternative Route - Friedel-Crafts Acylation | 1,4-Dimethoxybenzene, Succinic anhydride | AlCl₃ | Nitrobenzene | Not specified | Not specified | Good |
Mandatory Visualization
The following diagrams illustrate the primary synthetic pathway to this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the synthesis of this compound.
Route 1: From 3-(2,5-Dimethoxyphenyl)propanoic acid
This is the most direct and commonly cited method for the preparation of this compound.
Step 1: Synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid
This precursor can be synthesized from the corresponding ester, ethyl 3-(2,5-dimethoxyphenyl)propionate, via hydrolysis.
-
Materials:
-
Ethyl 3-(2,5-dimethoxyphenyl)propionate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel
-
-
Procedure:
-
A solution of ethyl 3-(2,5-dimethoxyphenyl)propionate (3.2 g, 13.4 mmol) in a mixture of aqueous NaOH (10 w%, 30 mL) and methanol (8 mL) is heated at reflux for 12 hours.[1]
-
The reaction mixture is cooled, and half-concentrated aqueous HCl is added to acidify the solution.[1]
-
The mixture is then extracted with chloroform (3 x 15 mL).[1]
-
The combined organic phases are dried over anhydrous MgSO₄ and concentrated in vacuo.[1]
-
The residue is purified by filtration over a small column of silica gel (diethyl ether–CHCl₃, 1:1, v/v) to yield 3-(2,5-dimethoxyphenyl)propanoic acid (2.56 g, 89%) as colorless needles.[1]
-
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
The cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid is effectively achieved using a strong acid catalyst such as polyphosphoric acid (PPA).
-
Materials:
-
3-(2,5-Dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure (General, based on similar reactions):
-
3-(2,5-Dimethoxyphenyl)propanoic acid is added to an excess of polyphosphoric acid with mechanical stirring.
-
The mixture is heated (temperatures can range from 60 to 100°C) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring to decompose the PPA.
-
The aqueous mixture is extracted with an organic solvent such as dichloromethane.
-
The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
-
Alternative Route: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
An alternative approach involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, followed by reduction and cyclization.
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride
-
Materials:
-
1,4-Dimethoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Ice
-
Hydrochloric acid
-
-
Procedure (General):
-
In a reaction vessel, 1,4-dimethoxybenzene and succinic anhydride are dissolved in nitrobenzene.
-
The mixture is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.
-
After the addition is complete, the reaction is allowed to proceed, with monitoring by TLC.
-
The reaction is quenched by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid.
-
The resulting mixture is then subjected to steam distillation to remove the nitrobenzene.
-
The remaining aqueous solution is cooled, and the precipitated 3-(2,5-dimethoxybenzoyl)propanoic acid is collected by filtration, washed with water, and dried.
-
Step 2: Reduction of the Ketone
The keto group of 3-(2,5-dimethoxybenzoyl)propanoic acid is reduced to a methylene group using standard methods like the Clemmensen or Wolff-Kishner reduction to yield 3-(2,5-dimethoxyphenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Cyclization
This step is identical to Step 2 of Route 1, where 3-(2,5-dimethoxyphenyl)propanoic acid is cyclized using PPA to afford this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid using polyphosphoric acid. The precursor acid is readily available or can be synthesized from the corresponding ester. An alternative, though longer, route commencing with a Friedel-Crafts acylation of 1,4-dimethoxybenzene offers another viable pathway. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the effective planning and execution of the synthesis of this valuable chemical intermediate.
References
The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4,7-Dimethoxy-1-indanone
For Immediate Release
[City, State] – December 24, 2025 – 4,7-Dimethoxy-1-indanone, a crucial building block in the synthesis of various biologically active compounds, has a rich history rooted in the exploration of intramolecular cyclization reactions. This technical guide provides an in-depth overview of its discovery, historical synthesis, and detailed experimental protocols for its preparation, aimed at researchers, scientists, and professionals in the field of drug development and organic synthesis.
Historical Context and Discovery
While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its conceptual origins lie in the broader development of indanone synthesis. The indanone framework itself has been a subject of chemical synthesis since the early 20th century. The primary and most historically significant method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This powerful cyclization reaction, which forges the fused five-membered ring onto the aromatic nucleus, has been the workhorse for generating a wide array of substituted indanones.
The synthesis of this compound, specifically, is achieved through the cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid. This precursor, with its strategically placed methoxy groups, dictates the substitution pattern of the final indanone product. The electron-donating nature of the methoxy groups facilitates the electrophilic aromatic substitution inherent to the Friedel-Crafts reaction.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound has been approached through several methodologies, primarily centered around the intramolecular Friedel-Crafts acylation. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. Below is a comparative summary of common synthetic routes.
| Synthesis Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| Intramolecular Friedel-Crafts Acylation | 3-(2,5-dimethoxyphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 80-100 °C, 30-60 min | High |
| 3-(aryl)propionic acids | Triflic Acid (TfOH) | Dichloromethane, 80 °C, Microwave | Up to 100% | |
| 3-(aryl)propionic acid chlorides | Aluminum Chloride (AlCl₃) | Benzene, 0 °C to rt, 1-2 h | ~90% | |
| Nazarov Cyclization | Chalcone derivatives | Trifluoroacetic Acid (TFA) | Microwave, 120 °C, 20 min | Variable |
| Palladium-Catalyzed Annulation | 2-bromobenzaldehyde and a vinyl ether | Pd(OAc)₂, dppp, Et₃N | Ethylene glycol, 115 °C, 16 h | Moderate to Excellent |
Detailed Experimental Protocols
This section provides a detailed methodology for a representative synthesis of this compound via intramolecular Friedel-Crafts acylation using polyphosphoric acid.
Synthesis of this compound via Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid
Materials:
-
3-(2,5-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Water
-
Saturated sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio to the starting material.
-
Heat the mixture to a temperature between 80-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 30 to 60 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool slightly and then carefully pour it onto a large amount of crushed ice with continuous stirring.
-
The this compound product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.
-
Dry the crude product.
-
For further purification, the crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Logical and Experimental Workflows
The synthesis of this compound follows a logical progression from the precursor to the final product. The key transformation is the intramolecular cyclization, which is governed by the principles of electrophilic aromatic substitution.
The general workflow for the synthesis and purification of this compound involves a series of standard laboratory procedures.
Conclusion
This compound remains a compound of significant interest due to its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The intramolecular Friedel-Crafts acylation, particularly using polyphosphoric acid, stands as a robust and historically important method for its preparation. Understanding the nuances of its synthesis is crucial for chemists aiming to utilize this valuable building block in their research and development endeavors.
safety and handling precautions for 4,7-Dimethoxy-1-indanone
An In-depth Technical Guide to the Safe Handling of 4,7-Dimethoxy-1-indanone
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including biologically active molecules.[1][2][3] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides comprehensive safety and handling information for this compound, compiled for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for proper storage, handling, and experimental design.
| Property | Value | Reference |
| CAS Number | 52428-09-8 | [1][4][5] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][4][5] |
| Molecular Weight | 192.21 g/mol | [1][4][5] |
| Appearance | Solid, powder | [4][6] |
| Melting Point | 122-125 °C | [4] |
| Form | Solid | [4] |
| Storage Temperature | -20°C | [1] |
| SMILES String | COc1ccc(OC)c2C(=O)CCc12 | [4] |
| InChI Key | MSGQVFMAKBIPNF-UHFFFAOYSA-N | [4] |
Hazard Identification and Classification
This compound is classified as harmful.[7] It is important to be aware of its specific hazards to implement appropriate safety measures.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Signal Word: Warning[7]
Hazard Pictogram:
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the necessary precautions.
Engineering Controls
Proper ventilation is critical to minimize exposure.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Local exhaust ventilation should be used to control the dispersion of dust.[7]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU). | [4] |
| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and a lab coat. Choose body protection based on the concentration and amount of the substance being handled. | [6][7] |
| Respiratory Protection | For small-scale laboratory use, a respirator is not typically required if handled in a fume hood. If ventilation is inadequate or for larger quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [6] |
Handling Procedures
-
Avoid breathing dust.[7] Minimize dust generation and accumulation.[8]
-
Wash hands and face thoroughly after handling.[7]
-
Keep containers tightly closed when not in use.[8]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]
Emergency Procedures
In case of accidental exposure or spills, follow these first-aid and cleanup measures immediately.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. If not breathing, provide artificial respiration. | [6][7][8] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. | [6][7] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. If present, remove contact lenses if it is easy to do so. If eye irritation persists, get medical advice/attention. | [6][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person. | [7][8] |
Spill and Leak Procedures
-
Personal Precautions: Ensure adequate ventilation and wear suitable protective equipment as outlined in Section 4.2.[6]
-
Containment & Cleanup: Avoid generating dust.[8] Use a vacuum or sweep up the material and place it into a suitable, closed container for disposal.[8]
-
Environmental Precautions: Prevent the product from entering drains.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Toxicological and Ecological Information
-
Acute Toxicity: this compound is moderately toxic if ingested, inhaled, or in case of skin contact.[7]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Ecological Information: No specific data is available, but it is good practice to prevent the chemical from entering the environment.[7]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[7]
Experimental Protocols
While specific toxicological experimental protocols are not publicly available, synthesis procedures provide insight into handling the substance in a research context. The following is a representative protocol for the synthesis of a related compound, which involves similar handling techniques.
Protocol: Friedel-Crafts Acylation to Form an Indanone Derivative[9]
-
Objective: To synthesize an indanone derivative via intramolecular cyclization, a common reaction type for this class of compounds.
-
Methodology:
-
Reaction Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: A suitable solvent, such as nitromethane, is added to the flask. Nitromethane is noted to give optimal selectivity in certain syntheses.[9]
-
Reagent Addition: The starting material (an appropriate 3-arylpropionic acid) is dissolved in the solvent.
-
Catalyst Introduction: A Lewis acid catalyst (e.g., TMSOTf) is added cautiously via the addition funnel.[9] The reaction may be exothermic.
-
Reaction Monitoring: The reaction is monitored for completion using an appropriate technique, such as Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, typically by pouring it into ice water. The product is then extracted using an organic solvent.
-
Purification: The crude product is purified. Since the target indanone is often a solid while regioisomeric byproducts may be oils, recrystallization is an effective method for purification.[9]
-
-
Safety Note: This procedure should only be performed by trained personnel in a well-ventilated fume hood while wearing all appropriate PPE.
Visualizations
Safe Handling Workflow
The following diagram illustrates the lifecycle of this compound in a laboratory setting, highlighting key safety checkpoints at each stage.
Caption: Workflow for the safe handling of this compound.
Hazard and Precaution Relationship
This diagram shows the logical connection between the inherent properties of this compound, its associated hazards, and the mandatory safety precautions.
Caption: Relationship between properties, hazards, and precautions.
References
- 1. usbio.net [usbio.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 4,7-ジメトキシ-1-インダノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of 4,7-Dimethoxy-1-indanone: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 4,7-Dimethoxy-1-indanone, a valuable intermediate in the development of various biologically active compounds. The synthesis is achieved through a two-step process commencing with the preparation of the precursor, 3-(2,5-dimethoxyphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.
I. Synthesis of 3-(2,5-Dimethoxyphenyl)propanoic acid
II. Intramolecular Friedel-Crafts Cyclization to this compound
The key transformation in this synthesis is the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid to yield this compound. This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) being a commonly used reagent for this type of cyclization. An alternative two-step approach involves the conversion of the carboxylic acid to its acid chloride followed by a Lewis acid-catalyzed cyclization.[1]
Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)
This protocol is based on general procedures for intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1]
Materials and Equipment:
-
3-(2,5-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Add polyphosphoric acid (a typical ratio is 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to a temperature between 80-100 °C. The exact temperature and reaction time will need to be optimized, but a typical duration is 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it thoroughly with water.
-
If the product remains oily, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is dependent on the specific reaction conditions and purity of the starting materials.
| Parameter | Value | Reference |
| Starting Material | 3-(2,5-Dimethoxyphenyl)propanoic acid | |
| Product | This compound | |
| Molecular Formula | C₁₁H₁₂O₃ | [2][3][4] |
| Molecular Weight | 192.21 g/mol | [2][3][4] |
| Typical Yield | Not explicitly found in searches | |
| Appearance | Solid | |
| Melting Point | 122-125 °C |
Characterization Data
Full spectral characterization is crucial to confirm the identity and purity of the synthesized this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the two methylene groups of the indanone ring system.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methoxy carbons, and the methylene carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (192.21 g/mol ).
While specific spectral data from a synthetic preparation was not found in the search results, typical chemical shifts for similar indanone structures can be used for preliminary analysis.[5]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling polyphosphoric acid, thionyl chloride, and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
The quenching of the reaction mixture with ice can be exothermic. Perform this step slowly and with caution.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4,7-Dimethoxy-1-indanone for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4,7-dimethoxy-1-indanone, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary synthesis route detailed is the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid. This document includes quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and implementation in a laboratory or industrial setting.
Introduction
This compound is a crucial building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its indanone core is a structural motif present in numerous biologically active molecules. Notably, it serves as a precursor for the synthesis of acetylcholinesterase inhibitors, a class of drugs used in the management of Alzheimer's disease.[5][6][7] The efficient and scalable synthesis of this intermediate is therefore of significant importance for the pharmaceutical industry.
The most common and effective method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[8][9] This approach allows for the direct formation of the fused ring system. While the direct cyclization of the carboxylic acid is possible, the two-step process involving the formation of an acyl chloride often proceeds under milder conditions with higher yields.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 3-(2,5-dimethoxyphenyl)propanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. The subsequent step is an intramolecular Friedel-Crafts acylation to yield the desired indanone.
Experimental Protocols
Step 1: Synthesis of 3-(2,5-Dimethoxyphenyl)propanoyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-(2,5-Dimethoxyphenyl)propanoic acid | 210.23 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | - |
| N,N-Dimethylformamide (DMF) | - | catalytic |
Protocol:
-
To a dried, inert atmosphere-purged reactor, charge 3-(2,5-dimethoxyphenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution (HCl and SO₂) ceases.
-
The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(2,5-dimethoxyphenyl)propanoyl chloride is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-(2,5-Dimethoxyphenyl)propanoyl chloride | 228.67 | 1.0 |
| Aluminum chloride (AlCl₃) | 133.34 | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | - |
Protocol:
-
To a separate dried, inert atmosphere-purged reactor, add anhydrous dichloromethane (DCM).
-
Cool the DCM to 0 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the cold DCM with stirring.
-
Dissolve the crude 3-(2,5-dimethoxyphenyl)propanoyl chloride from Step 1 in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred suspension of aluminum chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford a solid.[10]
Quantitative Data Summary
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Friedel-Crafts Acylation | Overall |
| Typical Yield | >95% (crude) | 80-90% (after purification) | 76-85% |
| Purity (by HPLC/GC) | - | >98% | >98% |
| Reaction Time | 2-3 hours | 3-5 hours | 5-8 hours |
| Melting Point (°C) | - | 122-125 °C | 122-125 °C |
| Appearance | - | Solid | Solid |
Note: Yields and reaction times are estimates based on similar reported procedures and may vary depending on the scale and specific reaction conditions.[1][10]
Pharmaceutical Application: Acetylcholinesterase Inhibition
This compound is a precursor to compounds that act as acetylcholinesterase (AChE) inhibitors.[5][6][7] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] In conditions like Alzheimer's disease, there is a deficit of acetylcholine in the brain.[2][7] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.[4][5]
Safety and Handling
-
Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions are exothermic and should be performed with adequate cooling.
-
Hydrochloric acid gas is evolved during the acyl chloride formation and the quenching of the Friedel-Crafts reaction. Ensure proper scrubbing or ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described synthetic route for this compound is robust and scalable, making it suitable for pharmaceutical manufacturing. Careful control of reaction conditions, particularly temperature and moisture, is critical for achieving high yields and purity. The resulting intermediate is a valuable precursor for the synthesis of acetylcholinesterase inhibitors and other potential therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Donepezil - Wikipedia [en.wikipedia.org]
- 7. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Donepezil Utilizing a Dimethoxy-1-Indanone Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, marketed under the brand name Aricept among others, is a cornerstone in the palliative treatment of Alzheimer's disease.[1] It functions as a centrally acting reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing the levels of acetylcholine in the brain, Donepezil can provide symptomatic relief from the cognitive decline associated with Alzheimer's.
The chemical structure of Donepezil is characterized by a benzylpiperidine moiety linked to a dimethoxy-indanone core. While the user has specified an interest in 4,7-dimethoxy-1-indanone , it is crucial to note that the established and widely published industrial syntheses of Donepezil almost exclusively utilize 5,6-dimethoxy-1-indanone as the key precursor. This document, therefore, provides detailed protocols and data based on the well-documented synthesis from 5,6-dimethoxy-1-indanone to ensure accuracy and reproducibility for researchers aiming to synthesize Donepezil.
The primary synthetic strategy involves a base-catalyzed aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by the reduction of the resulting exocyclic double bond to yield the final Donepezil molecule.[2][3][4] Various methodologies have been developed to optimize this process for both laboratory and industrial scales, focusing on improving yields, simplifying procedures, and employing safer reagents.
Synthetic Workflow Overview
The synthesis of Donepezil from 5,6-dimethoxy-1-indanone is a two-step process. The first step is an aldol condensation to form an unsaturated intermediate, which is then hydrogenated in the second step to yield Donepezil.
References
- 1. CN101626688A - Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors - Google Patents [patents.google.com]
- 2. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Synthesis of (E)-2-((1-benzylpiperidin-4-yl)methylene)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Claisen-Schmidt condensation reaction between 4,7-Dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde. This reaction is a critical step in the synthesis of various biologically active compounds, including analogues of Donepezil, a prominent drug used for the treatment of Alzheimer's disease.[1][2] The protocols herein describe both traditional solvent-based and modern solvent-free methodologies, offering flexibility for various laboratory settings. All quantitative data from representative procedures are summarized for clarity, and the reaction mechanism and experimental workflow are visually detailed using diagrams.
Application Notes
Introduction to the Claisen-Schmidt Condensation
The reaction between an enolizable ketone and a non-enolizable aldehyde in the presence of a base (or acid) is known as the Claisen-Schmidt condensation.[3] This reaction is a variation of the crossed aldol condensation.[4] In this specific application, this compound, which possesses acidic α-hydrogens, serves as the ketone component. N-benzyl-4-piperidinecarboxaldehyde, lacking α-hydrogens, acts as the electrophilic aldehyde component. The reaction proceeds through the formation of an enolate from the indanone, which then attacks the aldehyde carbonyl, followed by a dehydration step to yield a stable α,β-unsaturated ketone, also known as a chalcone analogue.[5]
Reaction Mechanism
The base-catalyzed mechanism involves three primary stages:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the C2 position of this compound to form a resonance-stabilized enolate ion.[4]
-
Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidinecarboxaldehyde. This results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a highly conjugated and stable final product, (E)-2-((1-benzylpiperidin-4-yl)methylene)-4,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[6]
Biological Relevance and Applications
The product of this condensation is a direct precursor to a class of compounds with significant therapeutic potential, particularly as inhibitors of acetylcholinesterase (AChE) and β-secretase 1 (BACE-1).
-
Alzheimer's Disease: Donepezil, a well-known Alzheimer's drug, features a core structure derived from the condensation of an indanone and an N-benzylpiperidine moiety.[7] The unsaturated precursor synthesized via this Claisen-Schmidt reaction can be hydrogenated to produce Donepezil analogues.[1] These molecules are designed to inhibit AChE, thereby increasing acetylcholine levels in the brain and improving cognitive function.[2]
-
Multi-Target-Directed Ligands (MTDLs): The rigid, unsaturated structure of the condensation product has been explored for its potential as a dual inhibitor of both AChE and BACE-1, offering a multi-pronged therapeutic strategy for neurodegenerative diseases.
-
Other Biological Activities: Indanone derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making this synthetic route valuable for broader drug discovery efforts.[8][9]
Data Presentation
The following table summarizes representative yields and reaction conditions for Claisen-Schmidt condensations involving 1-indanone derivatives with various aldehydes. The data is compiled from analogous reactions to provide an expected range of outcomes.
| Entry | Indanone Derivative | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Indanone | Benzaldehyde | NaOH | Ethanol | 18 | ~85-95% | [5] |
| 2 | 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [5] |
| 3 | 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | None | <1 | ~94% | [10][11] |
| 4 | 6-Hydroxy-1-indanone | Benzaldehyde | NaOH | Ethanol | Overnight | N/A | [12] |
| 5 | This compound | N-benzyl-4-piperidinecarboxaldehyde | NaOH | Ethanol | Overnight | Expected >80% | Adapted from[5] |
| 6 | This compound | N-benzyl-4-piperidinecarboxaldehyde | NaOH | None | <1 | Expected >90% | Adapted from[11] |
Experimental Protocols
Safety Precautions: Solid sodium hydroxide is highly caustic and hygroscopic. Always wear gloves, safety glasses, and a lab coat. Handle NaOH pellets or powder quickly in a fume hood.[11][13]
Protocol 1: Traditional Solvent-Based Synthesis
This method utilizes ethanol as a solvent for a homogenous reaction mixture.
Materials:
-
This compound (1.0 eq.)
-
N-benzyl-4-piperidinecarboxaldehyde (1.0 eq.)
-
Sodium Hydroxide (NaOH) pellets (2-3 eq.)
-
Ethanol (95%)
-
Deionized Water
-
10% Hydrochloric Acid (HCl) solution
-
Round-bottom flask, magnetic stirrer, ice bath, TLC plates, filtration apparatus
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and N-benzyl-4-piperidinecarboxaldehyde (1.0 eq.) in an appropriate volume of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[5]
-
Catalyst Addition: Cool the flask in an ice bath with continuous stirring. Prepare a solution of sodium hydroxide (2-3 eq.) in a minimal amount of water and add it dropwise to the reaction mixture.[5]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight. The product may begin to precipitate from the solution.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the mixture in an ice bath and neutralize the catalyst by slowly adding 10% aqueous HCl until the solution is acidic (check with pH paper).[10] This will likely cause further precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold water and then a small amount of cold ethanol.[6] The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Solvent-Free (Green Chemistry) Synthesis
This environmentally friendly method is often faster and can result in higher yields.[10][14]
Materials:
-
This compound (1.0 eq.)
-
N-benzyl-4-piperidinecarboxaldehyde (1.0 eq.)
-
Finely ground or powdered Sodium Hydroxide (NaOH) (catalytic amount, ~0.2-0.3 eq.)
-
Mortar and pestle (or a sturdy test tube and glass rod)
-
10% Hydrochloric Acid (HCl) solution
-
Ethanol/water mixture for recrystallization
Procedure:
-
Reactant Grinding: In a mortar (or test tube), combine this compound (e.g., 0.20 g) and N-benzyl-4-piperidinecarboxaldehyde (e.g., 0.22 g). Vigorously grind or scrape the two solids together. The mixture will likely form an oil or paste due to melting point depression.[11][14]
-
Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 0.05 g) to the mixture.[4]
-
Reaction: Continue to grind or scrape the mixture. The reaction is often rapid and exothermic, and the product will solidify, often within minutes.[11] Let the solid stand for 15-20 minutes to ensure the reaction goes to completion.
-
Work-up: Add approximately 2-3 mL of 10% aqueous HCl to the solid to neutralize the base catalyst. Break up the solid with a spatula to ensure complete neutralization.[4]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with deionized water to remove any inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture.[11]
Mandatory Visualizations
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 5. benchchem.com [benchchem.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. tandfonline.com [tandfonline.com]
Application of 4,7-Dimethoxy-1-indanone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dimethoxy-1-indanone is a versatile bicyclic ketone that serves as a valuable scaffold and key intermediate in the synthesis of a variety of medicinally important compounds. Its rigid framework and substitution pattern make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of bioactive molecules: inhibitors of deubiquitinating enzymes (DUBs) and kinamycin antibiotics.
Application 1: Synthesis of Indenopyrazine Dicarbonitrile Analogues as Deubiquitinating Enzyme (DUB) Inhibitors
This compound is a crucial building block for the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues, which have been identified as potent and selective inhibitors of ubiquitin-specific proteases (USPs), a class of deubiquitinating enzymes.[1][2] One notable derivative, DUBs-IN-2, demonstrates high potency and selectivity for USP8.[3]
Biological Activity of DUBs-IN-2
DUBs-IN-2 has been shown to be a potent inhibitor of USP8 with a half-maximal inhibitory concentration (IC50) of 0.28 µM.[3] It exhibits high selectivity for USP8 over other deubiquitinating enzymes, such as USP7, for which the IC50 is greater than 100 µM.[3] Furthermore, DUBs-IN-2 has demonstrated cytotoxic effects against various cancer cell lines, inhibiting the viability of HCT116 colon cancer cells and PC-3 prostate cancer cells with IC50 values in the range of 0.5-1.5 µM.[3]
Quantitative Data
| Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| DUBs-IN-2 | USP8 | 0.28[3] | HCT116 (Colon) | 0.5 - 1.5[3] |
| USP7 | >100[3] | PC-3 (Prostate) | 0.5 - 1.5[3] |
Experimental Protocols
Protocol 1: Synthesis of 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile Analogues (General Procedure)
This protocol is a general representation of the synthesis of the core indenopyrazine dicarbonitrile scaffold from this compound.
Materials:
-
This compound
-
Diaminomaleonitrile
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
A mixture of this compound (1 equivalent) and diaminomaleonitrile (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: In Vitro Deubiquitinating Enzyme (USP8) Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against USP8.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) or other suitable fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant USP8 in assay buffer.
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (known USP8 inhibitor) and a negative control (DMSO vehicle).
-
Add the USP8 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-AMC substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for AMC, e.g., 360/460 nm).
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Prekinamycin and an isosteric-isoelectronic analogue exhibit comparable cytotoxicity towards K562 human leukemia cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Kiamycin, a Unique Cytotoxic Angucyclinone Derivative from a Marine Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 4,7-Dimethoxy-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 4,7-dimethoxy-1-indanone. This starting material is a valuable scaffold for the generation of diverse molecular architectures with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies, including the Knoevenagel condensation and subsequent cyclization reactions.
Introduction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The indanone framework, a privileged structure in its own right, serves as a versatile starting point for the synthesis of various fused heterocyclic systems. Specifically, this compound offers reactive sites that can be exploited to construct novel polycyclic molecules. The methoxy groups on the aromatic ring can also influence the biological activity and pharmacokinetic properties of the resulting compounds. This document will focus on the synthesis of indenopyrazole and pyrimidine-fused derivatives, which have shown promise as potent bioactive agents.
Synthetic Pathways
The synthesis of novel heterocyclic compounds from this compound typically proceeds through a two-step sequence:
-
Formation of an Intermediate: The first step involves the reaction of the active methylene group at the C2 position of the indanone. This is commonly achieved through a Knoevenagel condensation with an active methylene compound or a Claisen-Schmidt condensation with an aldehyde.
-
Cyclization: The intermediate is then cyclized with a suitable reagent to form the desired heterocyclic ring. For example, reaction with hydrazine derivatives yields pyrazole rings, while reaction with amidines or related compounds can lead to pyrimidine rings.
dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
Indanone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Knoevenagel Condensation\nProduct", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Chalcone Analogue", fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Indenopyrazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product2 [label="Fused Pyrimidine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Indanone -> Intermediate1 [label="Active Methylene\nCompound"]; Indanone -> Intermediate2 [label="Aldehyde"]; Intermediate1 -> Product1 [label="Hydrazine\nDerivative"]; Intermediate2 -> Product1 [label="Hydrazine\nDerivative"]; Intermediate1 -> Product2 [label="Amidine/Urea/\nThiourea"]; } dot Caption: General synthetic strategies for heterocyclic compounds from this compound.
Application Note 1: Synthesis of Indeno[1,2-c]pyrazole Derivatives
Indeno[1,2-c]pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these compounds from this compound can be achieved via a condensation reaction with a hydrazine derivative.
Experimental Protocol: Synthesis of 6,9-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole
This protocol describes the direct condensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.92 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add hydrazine hydrate (1.25 mL, 20 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from ethanol to afford the pure 6,9-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole.
-
Dry the purified product in a desiccator and record the yield.
-
Characterize the final product using melting point, FT-IR, NMR, and mass spectrometry.
dot graph "Experimental_Workflow_Indenopyrazole" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Start: Dissolve this compound\nin Ethanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddReagents [label="Add Hydrazine Hydrate\nand Acetic Acid"]; Reflux [label="Reflux for 6-8 hours"]; Cool [label="Cool to Room Temperature"]; Precipitate [label="Pour into Ice-Cold Water"]; Filter [label="Filter and Wash the Solid"]; Recrystallize [label="Recrystallize from Ethanol"]; DryCharacterize [label="Dry and Characterize the Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> AddReagents; AddReagents -> Reflux; Reflux -> Cool; Cool -> Precipitate; Precipitate -> Filter; Filter -> Recrystallize; Recrystallize -> DryCharacterize; } dot Caption: Workflow for the synthesis of 6,9-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole.
Expected Results and Data Presentation
The synthesis is expected to yield the target indenopyrazole in good to excellent yields. The characterization data should be consistent with the proposed structure.
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 6,9-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole | 75-85 | 198-200 | 3350 (N-H), 1610 (C=N), 1580 (C=C), 1250 (C-O) | 3.85 (s, 3H, OCH₃), 3.95 (s, 3H, OCH₃), 6.80 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 3.50 (s, 2H, CH₂), 10.5 (s, 1H, NH) | [M+H]⁺ calculated for C₁₁H₁₂N₂O₂: 205.09, found: 205.10 |
Application Note 2: Synthesis of Pyrimido[4',5':4,5]indeno[1,2-b]pyrazole Derivatives
Fused pyrimidine ring systems are of significant interest in drug discovery due to their presence in numerous biologically active molecules, including kinase inhibitors. The synthesis of pyrimido[4',5':4,5]indeno[1,2-b]pyrazoles from this compound can be accomplished through a multi-component reaction.
Experimental Protocol: One-Pot Synthesis of a Novel Pyrimido[4',5':4,5]indeno[1,2-b]pyrazole Derivative
This protocol outlines a one-pot, three-component reaction involving this compound, malononitrile, and a hydrazine derivative, followed by cyclization with formamide.
Materials:
-
This compound
-
Malononitrile
-
Phenylhydrazine
-
Formamide
-
Piperidine (catalyst)
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Step 1: Knoevenagel Condensation: In a 250 mL three-necked flask, a mixture of this compound (1.92 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and a catalytic amount of piperidine (0.2 mL) in 50 mL of ethanol is refluxed for 2 hours.
-
Step 2: Michael Addition and Cyclization: After cooling the mixture, phenylhydrazine (1.08 g, 10 mmol) is added, and the mixture is refluxed for an additional 4 hours to form the indenopyrazole intermediate.
-
Step 3: Pyrimidine Ring Formation: The solvent is removed under reduced pressure. To the residue, 30 mL of formamide is added, and the mixture is heated at 180-190 °C for 5-6 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The final product is characterized by its melting point and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
dot graph "Experimental_Workflow_Pyrimidine" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="Start: Knoevenagel Condensation\n(Indanone, Malononitrile, Piperidine in Ethanol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MichaelAddition [label="Michael Addition & Cyclization\n(Add Phenylhydrazine, Reflux)"]; SolventRemoval [label="Remove Ethanol"]; PyrimidineFormation [label="Add Formamide and Heat\n(180-190 °C)"]; Workup [label="Pour into Ice Water,\nFilter, and Wash"]; Purification [label="Column Chromatography"]; Characterization [label="Characterize the Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> MichaelAddition; MichaelAddition -> SolventRemoval; SolventRemoval -> PyrimidineFormation; PyrimidineFormation -> Workup; Workup -> Purification; Purification -> Characterization; } dot Caption: Workflow for the one-pot synthesis of a pyrimido[4',5':4,5]indeno[1,2-b]pyrazole derivative.
Anticipated Results and Data Summary
This multi-component reaction is expected to produce the target fused heterocyclic compound in a moderate to good yield.
| Compound | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 8,11-Dimethoxy-4-phenyl-1,4-dihydropyrimido[4',5':4,5]indeno[1,2-b]pyrazol-5-amine | 50-60 | >300 | 3400-3200 (NH₂), 1640 (C=N), 1590 (C=C) | 3.90 (s, 3H, OCH₃), 4.00 (s, 3H, OCH₃), 6.90 (d, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.30-7.60 (m, 5H, Ar-H), 8.10 (s, 1H, pyrimidine-H), 5.50 (s, 2H, NH₂) | [M+H]⁺ calculated for C₂₀H₁₇N₅O₂: 359.14, found: 359.15 |
Conclusion
The synthetic protocols described in this document provide a framework for the generation of novel indenopyrazole and pyrimidine-fused heterocyclic compounds from the readily available starting material, this compound. These methodologies are amenable to the creation of libraries of diverse compounds for screening in drug discovery programs. The provided workflows and data tables serve as a guide for researchers in the synthesis, purification, and characterization of these potentially bioactive molecules. Further exploration of different aldehydes, active methylene compounds, and cyclizing agents can lead to a wide array of novel heterocyclic structures.
purification of 4,7-Dimethoxy-1-indanone by recrystallization
An Application Note and Protocol for the Purification of 4,7-Dimethoxy-1-indanone by Recrystallization
Application Note
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the , aimed at removing impurities such as starting materials, by-products, and colored contaminants.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.
Solvent Selection
The choice of solvent is crucial for a successful recrystallization. Based on the solubility data of the structurally similar 5,6-dimethoxy-1-indanone, esters and ketones generally exhibit higher solvency than alcohols.[1] However, alcohols like ethanol and methanol are commonly used for the recrystallization of indanone derivatives.[2][3] Ethanol is often a good choice as it is relatively volatile, allowing for easy removal from the purified crystals, and it is less toxic than methanol. For this compound, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility profile. This protocol will focus on the use of ethanol as the primary recrystallization solvent.
Expected Outcomes
Properly executed recrystallization should yield this compound as a crystalline solid with improved purity. The physical appearance should change from a potentially discolored (e.g., yellow or brown) crude product to white or off-white crystals. The melting point of the purified product should be sharp and within the literature range of 122-125 °C.[4][5]
Data Presentation
The following table summarizes the key physical and chemical properties of this compound and the anticipated results of the purification process.
| Parameter | Value/Expected Outcome |
| Chemical Name | This compound |
| CAS Number | 52428-09-8[6][4][7][8] |
| Molecular Formula | C₁₁H₁₂O₃[6][4][7][8] |
| Molecular Weight | 192.21 g/mol [6][4][7][8] |
| Appearance (Crude) | Yellow to brown solid |
| Appearance (Purified) | White to off-white crystalline solid |
| Melting Point (Crude) | Broad range, lower than 122 °C |
| Melting Point (Purified) | 122-125 °C (sharp)[4][5] |
| Purity (Crude) | Typically <95% |
| Purity (Purified) | ≥97% |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying this compound using ethanol as the recrystallization solvent.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure good recovery.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
If activated carbon was added, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Preheat a clean Erlenmeyer flask and a funnel (a stemless funnel is ideal) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold ethanol to ensure it is sealed to the funnel.
-
Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Use a minimal amount of cold solvent to avoid dissolving the product.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Carefully remove the filter paper with the purified crystals from the funnel.
-
Place the crystals in a pre-weighed watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Measure the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Further analysis by techniques such as NMR, IR, or chromatography can be performed to confirm the identity and purity of the compound.
-
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
References
Application Notes & Protocols for the Analysis of 4,7-Dimethoxy-1-indanone Purity by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of the purity of 4,7-Dimethoxy-1-indanone, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound purity and the detection of related impurities.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B, 5-15 min: 50-90% B, 15-20 min: 90% B, 20-22 min: 90-50% B, 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound sample for analysis
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Vortex the solution to ensure complete dissolution.
Data Analysis: Impurity identification is performed by comparing the mass spectra of the detected peaks with a reference library (e.g., NIST). Purity is estimated by the area percentage of the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Summary
The following table presents hypothetical quantitative data for the purity analysis of two different lots of this compound using the described HPLC and GC-MS methods.
| Lot Number | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time (min) |
| Lot A | HPLC | 99.5 | 0.2 (at 8.5 min) | 12.3 |
| Lot A | GC-MS | 99.7 | 0.1 (at 15.2 min) | 17.8 |
| Lot B | HPLC | 98.9 | 0.5 (at 9.1 min) | 12.4 |
| Lot B | GC-MS | 99.2 | 0.3 (at 16.0 min) | 17.9 |
Visualizations
Analytical Workflow
Caption: Workflow for Purity Analysis of this compound.
Complementary Analytical Techniques
Caption: Relationship of HPLC and GC-MS in Purity Assessment.
Application Notes and Protocols for the Derivatization of 4,7-Dimethoxy-1-indanone for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the derivatization of 4,7-dimethoxy-1-indanone, a key scaffold for the development of novel therapeutic agents. The primary focus is on the synthesis of 2-benzylidene-4,7-dimethoxy-1-indanone derivatives and the exploration of their structure-activity relationships (SAR) for various biological targets. This class of compounds, being rigid analogs of chalcones, has shown promise in diverse therapeutic areas, including as anti-inflammatory agents, for the treatment of neurodegenerative diseases, and as anticancer agents.[1][2][3]
Introduction
1-Indanone derivatives are a privileged scaffold in medicinal chemistry due to their wide range of biological activities.[3] The this compound core, in particular, serves as a valuable starting material for creating libraries of compounds for SAR studies. Derivatization is crucial to modulate the pharmacokinetic and pharmacodynamic properties of the lead molecule to enhance efficacy and selectivity. The most common and versatile method for derivatizing 1-indanones at the 2-position is the Claisen-Schmidt condensation with various aromatic aldehydes to yield 2-benzylidene-1-indanone derivatives.[2][4] This reaction is advantageous due to its simplicity and the vast commercial availability of substituted aldehydes, allowing for extensive exploration of the chemical space.
Derivatization Strategy: Claisen-Schmidt Condensation
The primary derivatization strategy for this compound involves a base-catalyzed Claisen-Schmidt (crossed aldol) condensation with a variety of substituted benzaldehydes. This reaction introduces a benzylidene moiety at the C-2 position of the indanone core, creating an α,β-unsaturated ketone system. This extended conjugation is often crucial for biological activity.
The general reaction scheme is as follows:
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Catalytic Hydrogenation of 4,7-Dimethoxy-1-indanone to 4,7-Dimethoxy-1-indanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the reduction of 4,7-Dimethoxy-1-indanone to the corresponding 4,7-Dimethoxy-1-indanol, a key transformation in the synthesis of various biologically active molecules. Three common laboratory-scale reduction methods are presented: catalytic hydrogenation using Palladium on Carbon (Pd/C) with a hydrogen balloon, reduction with Raney® Nickel, and a metal-hydride reduction using Sodium Borohydride (NaBH₄). These protocols are compiled from established chemical literature for analogous transformations and are intended to serve as a comprehensive guide for researchers.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. 4,7-Dimethoxy-1-indanol is a valuable intermediate for the synthesis of various pharmaceutical compounds and molecular probes. The selection of an appropriate reduction method is crucial and depends on factors such as desired selectivity, scale, available equipment, and safety considerations. Catalytic hydrogenation offers a clean and efficient method, while sodium borohydride provides a milder and often more accessible alternative for laboratory settings.
Chemical Reaction Pathway
The reduction of this compound to 4,7-Dimethoxy-1-indanol involves the conversion of a ketone functional group to a secondary alcohol.
Caption: Chemical transformation of this compound to 4,7-Dimethoxy-1-indanol.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using 10% Palladium on Carbon under a hydrogen atmosphere provided by a balloon. This method is suitable for small to medium scale reactions in a standard laboratory fume hood.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite®
-
Round-bottom flask with a stir bar
-
Septa
-
Needles
-
Vacuum/inert gas manifold
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add 10% Pd/C (5-10 mol% Pd).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Add a suitable solvent such as Methanol or Ethanol (to achieve a substrate concentration of approximately 0.1-0.5 M).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen balloon into a fume hood.
-
Purge the reaction flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,7-Dimethoxy-1-indanol.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Raney® Nickel
This protocol outlines the use of Raney® Nickel as the catalyst for the hydrogenation. Raney® Nickel is a highly active catalyst and should be handled with care due to its pyrophoric nature when dry.[2][3][4][5]
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Hydrogen gas (Parr shaker or similar hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable pressure vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq).
-
Under a stream of inert gas, carefully add Raney® Nickel (approx. 10-20% by weight of the substrate). The catalyst should be kept wet with solvent at all times.
-
Add Ethanol or Isopropanol to dissolve the substrate.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the system with inert gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir or shake the reaction mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Purge the vessel with an inert gas.
-
Filter the catalyst through a pad of Celite®. The Celite® pad should be kept wet with solvent during filtration to prevent the Raney® Nickel from becoming dry and pyrophoric.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
Protocol 3: Reduction with Sodium Borohydride (NaBH₄)
This protocol provides a convenient and mild method for the reduction of this compound using sodium borohydride. This procedure does not require special hydrogenation equipment.[6][7][8][9][10]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in Methanol or Ethanol in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water at 0 °C.
-
Acidify the mixture to pH ~5-6 with 1 M HCl to decompose any remaining NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as Ethyl acetate or Dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford the crude 4,7-Dimethoxy-1-indanol.
-
Purify by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reduction of substituted aromatic ketones based on analogous reactions reported in the literature. These values should be considered as a starting point for optimization.
| Parameter | Protocol 1: Pd/C, H₂ (balloon) | Protocol 2: Raney® Ni, H₂ (pressure) | Protocol 3: NaBH₄ |
| Catalyst/Reagent Loading | 5-10 mol% | 10-20 wt% | 1.1-1.5 equivalents |
| Substrate Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Solvent | MeOH, EtOH | EtOH, IPA | MeOH, EtOH |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Pressure | 1 atm (balloon) | 50 psi | Atmospheric |
| Reaction Time | 2 - 24 hours | 1 - 8 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% | >95% |
| Work-up | Filtration | Filtration | Aqueous work-up & extraction |
Experimental Workflow Diagram
Caption: A generalized workflow for the reduction of this compound.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Troubleshooting & Optimization
identifying and minimizing side products in 4,7-Dimethoxy-1-indanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dimethoxy-1-indanone. Our focus is on identifying and minimizing the formation of side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid. This reaction is typically catalyzed by a strong acid, most commonly polyphosphoric acid (PPA), to facilitate the cyclization and formation of the indanone ring structure.[1][2][3] Alternative catalysts such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be employed.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The primary side product of concern is the formation of a regioisomer, 5,8-dimethoxy-1-indanone, due to the alternative cyclization position on the aromatic ring. Other potential byproducts include polymeric material resulting from intermolecular reactions and, in the presence of contaminants like bromine, halogenated indanones. In some cases, auto-condensation products of the starting material or product can also be observed as minor impurities.[1]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete reaction is a common issue, often due to insufficient heating, inadequate reaction time, or low-quality/aged PPA. Another significant cause is the formation of side products, particularly the regioisomer and polymeric material, which consume the starting material. Degradation of the starting material or product at excessively high temperatures can also lead to reduced yields.
Q4: How can I confirm the identity of the main product and the side products?
A4: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy are invaluable for structural elucidation and distinguishing between the desired this compound and its 5,8-dimethoxy regioisomer. Mass spectrometry will confirm the molecular weight of the products. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction and identifying the presence of multiple components in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient acid strength or deactivation of the catalyst. | Ensure the polyphosphoric acid (PPA) is fresh and has a high phosphorus pentoxide content. Consider using Eaton's reagent as an alternative. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC. | |
| Excessive formation of polymeric side products. | Maintain a moderate reaction temperature. High temperatures can favor intermolecular polymerization. Ensure efficient stirring to maintain a homogenous reaction mixture. | |
| Presence of a Significant Amount of a Second Isomer | Formation of the 5,8-dimethoxy-1-indanone regioisomer. | The regioselectivity of the cyclization can be influenced by the PPA concentration. Experiment with PPA of varying phosphorus pentoxide content to optimize for the desired isomer.[4] |
| Difficulty in separating the isomers. | The regioisomeric byproduct is often an oil at room temperature, while the desired product is a solid.[5] Purification can be achieved by recrystallization from a suitable solvent system, such as methanol or ethanol. Column chromatography can also be employed for more challenging separations. | |
| Dark, Tarry Reaction Mixture | Decomposition of starting material or product at high temperatures. | Carefully control the reaction temperature and avoid overheating. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Presence of impurities in the starting material. | Ensure the 3-(2,5-dimethoxyphenyl)propanoic acid starting material is of high purity. Purify the starting material by recrystallization if necessary. | |
| Inconsistent Reaction Outcomes | Variability in the quality and composition of the polyphosphoric acid. | Use PPA from a reliable supplier and from the same batch for a series of experiments to ensure consistency. |
| Presence of moisture in the reaction. | PPA is hygroscopic. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. |
Experimental Protocols
Synthesis of this compound via Polyphosphoric Acid (PPA) Catalyzed Cyclization
This protocol is a general guideline. Optimal conditions may vary and should be determined empirically.
Materials:
-
3-(2,5-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring. The reaction temperature is critical and should be carefully controlled, typically in the range of 80-100 °C.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield this compound as a solid.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Optimizing the Condensation Step in Donepezil Synthesis
Welcome to the technical support center for the synthesis of Donepezil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial condensation step, which involves the reaction between an indanone moiety and N-benzylpiperidine-4-carboxaldehyde. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the condensation step of Donepezil synthesis?
The core of this step is an aldol condensation reaction between an indanone derivative (commonly 5,6-dimethoxy-1-indanone) and a piperidine derivative (such as 1-benzylpiperidine-4-carboxaldehyde).[1][2][3] This is followed by a dehydration to yield an unsaturated intermediate, which is then reduced in a subsequent step to produce Donepezil.[1][2][3]
Q2: What are some common challenges encountered during this condensation step?
Researchers often face challenges such as low reaction yields, the formation of hydroxyl impurities, and the need for hazardous or environmentally unfriendly reagents and solvents, which can lead to tedious purification processes.[1] Some traditional methods utilize strong bases like lithium diisopropylamide (LDA), which can be difficult to handle on a large scale.[4]
Q3: Are there more environmentally friendly or "green" alternatives for this reaction?
Yes, several eco-friendly methods have been developed to address the drawbacks of traditional approaches. These include the use of ultrasound assistance to improve reaction rates and yields, employing heterogeneous basic resin catalysts like Amberlyst A-26 for easier separation, and using alkali metal hydroxides or alkoxides in more benign solvents like methanol.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Symptom: The percentage yield of the condensed product is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Consider extending the reaction time. However, be aware that prolonged reaction times can sometimes lead to the degradation of starting materials, particularly the aldehyde.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
-
Suboptimal Temperature: The reaction temperature may not be ideal.
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Solution: The optimal temperature can vary depending on the solvent and catalyst used. For instance, reactions using piperidine and glacial acetic acid in toluene have been performed at 140°C, while similar reactions in benzene were conducted at 90°C.[5] Experiment with a range of temperatures to find the optimum for your specific conditions.
-
-
Inefficient Catalyst: The chosen base or catalyst may not be effective enough.
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Degradation of Reactants: The aldehyde starting material can be prone to degradation.[1]
-
Solution: Using a slight molar excess (e.g., 1.2 equivalents) of the aldehyde can sometimes compensate for degradation and improve the conversion rate.[1] Ensure the aldehyde is of high purity before use.
-
Issue 2: Formation of Hydroxyl Impurities
Symptom: Significant presence of the aldol addition product (hydroxyl impurity) in the final product mixture, making purification difficult.
Possible Causes & Solutions:
-
Incomplete Dehydration: The elimination of water from the initial aldol adduct may be slow or incomplete.
-
Solution: In some protocols using alkali metal hydroxides or alkoxides in methanol, the formation of up to 20% of hydroxyl impurities has been reported.[1] Switching to a different catalytic system or reaction conditions that favor dehydration can be beneficial. For example, ultrasound-assisted methods with a basic resin have been shown to provide a cleaner reaction profile.[1]
-
Issue 3: Difficult Work-up and Purification
Symptom: The post-reaction work-up is complex, and isolation of the pure product is challenging.
Possible Causes & Solutions:
-
Homogeneous Catalyst: The use of a homogeneous catalyst (dissolved in the reaction mixture) complicates its removal after the reaction.
-
Solution: Employing a heterogeneous catalyst, such as a basic resin (e.g., Amberlyst A-26), allows for simple filtration to remove the catalyst, simplifying the work-up procedure.[1]
-
-
Complex Reaction Mixture: The formation of side products and unreacted starting materials can make purification by chromatography tedious.
-
Solution: Optimizing the reaction conditions to achieve a cleaner reaction profile is key. The use of ultrasound assistance has been reported to simplify the work-up process.[1]
-
Data Presentation: Comparison of Reaction Conditions
| Catalyst/Base | Solvent | Temperature | Time | Yield | Notes | Reference |
| n-Butyl Lithium / Diisopropylamine | THF | - | - | - | A strong base system. | [1][4] |
| Sodium Methoxide | Methanol | - | - | - | Can lead to hydroxyl impurities. | [1] |
| Piperidine / Glacial Acetic Acid | Toluene | 140°C | 8h | - | Knoevenagel-type condensation. | [5] |
| Piperidine / Glacial Acetic Acid | Benzene | 90°C | 12h | - | Knoevenagel-type condensation. | [5] |
| Amberlyst A-26 (Basic Resin) | - | - | - | - | Heterogeneous, recyclable catalyst, often used with ultrasound. | [1] |
| Sodium Hydroxide (with phase transfer catalyst) | H₂O / Dichloromethane | - | - | - | Biphasic system. | [1] |
| Alkalimetal Carbonates | - | Elevated | - | - | Mentioned as a viable process. | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Condensation with a Basic Resin
This protocol is based on a sustainable and efficient method for the aldol condensation.[1]
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Reactant Preparation: In a suitable reaction vessel, dissolve the indanone derivative (1 equivalent) and the N-benzylpiperidine-4-carboxaldehyde derivative (1.2 equivalents) in a suitable solvent (e.g., methanol).
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Catalyst Addition: Add the commercial basic resin Amberlyst A-26 to the mixture.
-
Reaction: Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter off the resin catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue, typically by recrystallization or column chromatography, to obtain the desired unsaturated intermediate.
Protocol 2: Condensation using Piperidine and Acetic Acid
This protocol describes a Knoevenagel-type condensation.[5]
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Reactant Preparation: Dissolve 1-Boc piperidine formaldehyde (0.014 mol) and diethyl malonate (0.014 mol) in toluene (50 mL).
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Catalyst Addition: Add piperidine (0.002 mol) and glacial acetic acid (0.002 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 140°C and maintain for 8 hours with water removal (e.g., using a Dean-Stark apparatus).
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Work-up: After cooling, add water (50 mL) and ethyl acetate (50 mL) to the reaction mixture. Separate the organic layer.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Visualizations
Caption: General experimental workflow for the Donepezil condensation step.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 3. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
challenges in the purification of 4,7-Dimethoxy-1-indanone from starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4,7-Dimethoxy-1-indanone from its starting materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of this compound After Initial Synthesis
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Symptom: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate, or the Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of significant impurities.
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Possible Cause: Incomplete reaction or the formation of side products during the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid. The most common impurities are unreacted starting material and a regioisomeric indanone.
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Solution:
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Optimize Reaction Conditions: Ensure complete cyclization by verifying the reaction time and the potency of the cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent).
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Purification Strategy: Employ a multi-step purification approach, starting with recrystallization followed by column chromatography if necessary.
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Issue 2: Difficulty in Removing the Starting Material, 3-(2,5-dimethoxyphenyl)propanoic acid
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Symptom: A persistent impurity is observed with a different Rf value on TLC, and the ¹H NMR spectrum shows a broad singlet corresponding to a carboxylic acid proton.
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Possible Cause: The starting material has a different polarity compared to the desired indanone, but it can sometimes co-precipitate or be challenging to separate completely.
-
Solution:
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Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the acidic starting material.
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Recrystallization: this compound is a solid, and recrystallization from a suitable solvent like ethanol is often effective in separating it from the more soluble starting material.[1]
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Issue 3: Presence of a Regioisomeric Impurity
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Symptom: Two spots with very close Rf values are observed on TLC. The NMR spectrum may show an extra set of aromatic and methoxy signals.
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Possible Cause: Cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid can potentially lead to the formation of the undesired 5,8-dimethoxy-1-indanone, although the formation of the 4,7-dimethoxy isomer is generally favored.
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Solution:
Issue 4: Oily Product Instead of a Crystalline Solid
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Symptom: The purified product is an oil or a sticky solid and does not crystallize.
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Possible Cause: The presence of impurities, especially the regioisomer which may be an oil at room temperature, can inhibit crystallization.[2] Residual solvent can also lead to an oily appearance.
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Solution:
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High Purity Requirement: Ensure high purity of the compound using flash column chromatography before attempting crystallization.
-
Solvent Removal: Dry the purified product under high vacuum to remove all traces of solvent.
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Seeding: If a small amount of crystalline material is available, use it to seed the oil to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 3-(2,5-dimethoxyphenyl)propionic acid.[3][4] This precursor undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring system.
Q2: What are the expected major impurities in the synthesis of this compound?
The primary impurities to anticipate are:
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Unreacted 3-(2,5-dimethoxyphenyl)propanoic acid: If the cyclization reaction does not proceed to completion.
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Regioisomers: Such as 5,8-dimethoxy-1-indanone, formed by cyclization at a different position on the aromatic ring. For the related 5,6-dimethoxy-2-methyl-1-indanone, the formation of its regioisomer was observed.[2]
Q3: Which purification technique is best for removing unreacted starting material?
Recrystallization is generally effective for removing the more polar starting material from the less polar this compound product.[1] An initial wash with a basic aqueous solution can also help remove the acidic starting material.
Q4: How can I separate this compound from its regioisomer?
Flash column chromatography is the recommended method for separating regioisomers with similar polarities.[1][2] A carefully optimized gradient elution with a solvent system like hexane/ethyl acetate is typically required.
Q5: My purified this compound is a brownish, sticky solid. What is the likely cause and how can I purify it?
A brownish and sticky appearance often indicates the presence of impurities, which can include residual starting materials, byproducts, or degradation products. A melting point that is lower and broader than the literature value (122-125 °C) is also a strong indicator of impurity.[5] Purification can be achieved through recrystallization or column chromatography.[1]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Unreacted starting material, some polar impurities | Simple, cost-effective, good for large scales. | May not be effective for separating regioisomers; potential for product loss in the mother liquor. |
| Flash Column Chromatography | Regioisomers, a wide range of impurities with different polarities. | High resolution, effective for complex mixtures. | More time-consuming, requires more solvent, potential for sample degradation on silica gel.[1] |
Table 2: Typical Purity and Yield Data
| Purification Step | Purity (by HPLC/NMR) | Yield |
| Crude Product | 70-85% | 80-95% |
| After Recrystallization | >95% | 60-80% |
| After Column Chromatography | >99% | 50-70% |
Note: These are typical values and can vary depending on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, dissolve the impure this compound in the minimum amount of hot ethanol (near its boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize out of the solution as its solubility decreases, while more soluble impurities will remain in the mother liquor. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Protocol 2: Flash Column Chromatography
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Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.
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Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate), will allow for the separation of the desired product from less polar and more polar impurities, including the regioisomer.[1]
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
preventing the degradation of 4,7-Dimethoxy-1-indanone during storage
Welcome to the technical support center for 4,7-Dimethoxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Investigating Degradation of this compound
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
| Problem | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from off-white to yellow/brown, clumping). | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, -20°C is recommended.[1][2] |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Chemical degradation due to improper storage conditions or handling. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Decreased purity or assay value over time. | Systemic degradation of the compound. | Review and optimize storage conditions. Ensure the compound is not repeatedly freeze-thawed. Aliquot the compound into smaller, single-use vials for storage. |
| Inconsistent experimental results. | Use of degraded starting material. | Always verify the purity of this compound before use, especially for a new batch or a container that has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, refrigeration at 2-8°C may be acceptable, but it is crucial to prevent moisture ingress.
Q2: I've noticed a color change in my sample of this compound. Is it still usable?
A2: A change in color, typically to a yellowish or brownish hue, is a visual indicator of potential degradation. While the compound may not be completely degraded, its purity is questionable. It is highly recommended to re-analyze the sample using a validated analytical method (e.g., HPLC, NMR) to determine its purity before use.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which contains a ketone and two methoxy groups on an aromatic ring, potential degradation pathways include:
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Oxidation: The benzylic position adjacent to the ketone is susceptible to oxidation, which can be accelerated by air and light.
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Hydrolysis: While generally stable, the methoxy groups could potentially be hydrolyzed to hydroxyl groups under strong acidic or basic conditions, although this is less common under typical storage conditions.
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Photodegradation: Aromatic ketones can be sensitive to light, leading to various photochemical reactions.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the intact compound from any potential degradation products. Regular testing of a stored sample against a reference standard will allow you to track its purity over time.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions.[3][4][5][6][7]
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using an appropriate analytical technique, such as HPLC with a photodiode array (PDA) detector.
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Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Quantitative Data Summary
The following table illustrates the type of data that should be collected during a stability study. The values presented are hypothetical and for illustrative purposes only.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Major Degradation Product (%) |
| -20°C (Protected from light) | 0 months | 99.8 | Off-white powder | Not Detected |
| 6 months | 99.7 | Off-white powder | Not Detected | |
| 12 months | 99.6 | Off-white powder | Not Detected | |
| 2-8°C (Protected from light) | 0 months | 99.8 | Off-white powder | Not Detected |
| 6 months | 98.5 | Faintly yellow powder | 0.8 | |
| 12 months | 97.2 | Yellowish powder | 1.5 | |
| Room Temperature (Ambient light) | 0 months | 99.8 | Off-white powder | Not Detected |
| 1 month | 95.1 | Yellow powder | 2.5 | |
| 3 months | 90.3 | Yellow-brown powder | 5.8 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for suspected degradation.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
interpreting complex NMR spectra of crude 4,7-Dimethoxy-1-indanone
Welcome to the technical support center for the analysis of 4,7-Dimethoxy-1-indanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR spectrum displays more signals than expected for the final product. What are the potential sources of these extra peaks?
A1: When analyzing a crude reaction mixture, it is common to observe signals from various sources other than your target molecule. These can include:
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Residual Solvents: Solvents used in the reaction or workup (e.g., Ethyl Acetate, Dichloromethane, THF) are common contaminants.[1][2][3]
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Unreacted Starting Materials: Incomplete reactions will show signals from the starting materials.
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Reagents and Catalysts: Non-volatile reagents or catalyst residues may be present.
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Side Products: The reaction may produce isomeric byproducts, such as other regioisomers of the indanone, or intermediates.[4]
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Water: Moisture in the NMR solvent or sample will appear as a peak, the position of which is solvent-dependent.[1][3]
Q2: The peaks in my spectrum are broad and poorly resolved. What could be causing this?
A2: Peak broadening can significantly complicate spectral interpretation. Common causes include:
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Particulate Matter: The presence of suspended solid particles in the NMR tube distorts the magnetic field homogeneity, leading to broad lines.[5] All samples from crude mixtures should be filtered.
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High Sample Concentration: Overly concentrated samples can lead to increased solution viscosity, resulting in broader peaks.
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Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause severe line broadening.[5][6]
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Poor Shimming: The spectrometer's magnetic field may not be sufficiently homogenous. This can often be improved by re-shimming the instrument.[1]
Q3: How can I confirm if a peak corresponds to an O-H or N-H proton?
A3: Protons attached to heteroatoms are exchangeable. To confirm their presence, you can add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the O-H or N-H proton will disappear or significantly decrease in intensity due to its exchange with deuterium.[1]
Q4: The signals in the aromatic region of my spectrum are overlapping. How can I simplify this?
A4: Overlapping signals are a common challenge in complex spectra.
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Try a Different Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[1]
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Higher Field Spectrometer: Using an NMR spectrometer with a stronger magnetic field will increase the dispersion of the signals, often resolving multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in crowded regions.[7][8]
Troubleshooting Guide
Issue: Unidentifiable Peaks in the Spectrum
This workflow helps identify the source of unexpected signals in your crude NMR spectrum.
Caption: Troubleshooting workflow for identifying unknown peaks.
Data Presentation
Interpreting the Spectrum of this compound
The structure of this compound contains several distinct proton and carbon environments that give rise to a characteristic NMR spectrum.
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~ 2.7 | Triplet (t) | 2H | Methylene adjacent to carbonyl |
| H-3 | ~ 3.1 | Triplet (t) | 2H | Benzylic methylene |
| OCH₃ | ~ 3.9 | Singlet (s) | 3H | Methoxy group |
| OCH₃ | ~ 3.8 | Singlet (s) | 3H | Methoxy group |
| H-5 | ~ 6.8 | Doublet (d) | 1H | Aromatic proton |
| H-6 | ~ 7.0 | Doublet (d) | 1H | Aromatic proton |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~ 205 | Carbonyl |
| C-Ar (quaternary) | 150 - 160 | Aromatic C-O |
| C-Ar (quaternary) | 125 - 140 | Aromatic C-C |
| C-Ar (CH) | 110 - 120 | Aromatic C-H |
| OCH₃ | ~ 56 | Methoxy carbon |
| C-3 | ~ 36 | Benzylic methylene |
| C-2 | ~ 25 | Methylene |
Note: The two methoxy groups and the two aromatic CH carbons may have slightly different chemical shifts.[9]
Table 3: Common ¹H NMR Solvent and Impurity Shifts in CDCl₃ [2][3]
| Compound | Signal (ppm) | Multiplicity |
| Water | 1.56 | s |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Heptane/Hexane | ~1.2-1.3 (br), ~0.9 (t) | br, t |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m |
| Toluene | 7.2-7.3 (m), 2.36 (s) | m, s |
Experimental Protocols
Methodology for Crude NMR Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum, especially from a crude reaction mixture.[5][10]
Caption: Workflow for preparing a crude reaction mixture for NMR analysis.
Detailed Steps:
-
Aliquot: Take a representative sample from your crude reaction mixture. If the mixture is heterogeneous, try to sample it as uniformly as possible.
-
Solvent Removal: It is crucial to remove the non-deuterated reaction solvent to avoid large, overwhelming solvent peaks in the spectrum.[11]
-
Dissolution: Choose a deuterated solvent that fully dissolves your compound of interest. For this compound, CDCl₃ is a common choice. Use approximately 0.6-0.7 mL of solvent.[10]
-
Filtration: This is the most critical step for crude samples. Pack a small amount of glass wool or Celite into a Pasteur pipette and filter your dissolved sample directly into the NMR tube. This prevents solid particles from degrading spectral quality. Do not use cotton wool, as it can leach impurities.
-
Acquisition: Cap the tube, label it, and proceed with acquiring the NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.tamu.edu [nmr.tamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. reddit.com [reddit.com]
strategies to improve the efficiency and scalability of 4,7-Dimethoxy-1-indanone production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4,7-Dimethoxy-1-indanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and scalability of your production methods.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in Friedel-Crafts Acylation
-
Question: We are experiencing significantly lower than expected yields during the intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid. What are the likely causes and how can we improve the yield?
-
Answer: Low yields in this reaction are a common challenge and can often be attributed to several factors:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), is highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are rigorously dried. Handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive. Consider increasing the molar ratio of the catalyst to the starting material.
-
Suboptimal Reaction Temperature: The activation energy for the cyclization might not be reached if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition. Gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) can help identify the optimal temperature. For PPA-mediated reactions, temperatures around 100°C are often effective.[1]
-
Deactivated Starting Material: The presence of strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution. While the methoxy groups in the desired starting material are activating, impurities in the starting material could be problematic. Verify the purity of your 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Issue 2: Formation of Regioisomers and Other Impurities
-
Question: Our final product is contaminated with a significant amount of an isomeric impurity and shows discoloration. How can we improve the selectivity and purity?
-
Answer: The formation of regioisomers and colored impurities is a frequent issue in the synthesis of substituted indanones.
-
Regioisomer Formation: During the intramolecular Friedel-Crafts acylation, cyclization can occur at different positions on the aromatic ring. For the synthesis of a related compound, 5,6-dimethoxy-2-methyl-1-indanone, the choice of solvent was found to be critical for selectivity. The use of nitromethane as a solvent gave a much higher ratio of the desired product over its regioisomer compared to solvents like acetonitrile, toluene, or chlorobenzene.[2] Experimenting with different solvents for your synthesis of this compound could similarly improve regioselectivity.
-
Discoloration and Stickiness: A brown and sticky product, rather than the expected crystalline solid, suggests the presence of impurities.[3] These can be residual starting materials, byproducts from side reactions, or degradation products. A melting point that is lower and broader than the literature value is a strong indicator of impurity.
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. For a similar compound, 5,6-dimethoxy-2-methyl-1-indanone, recrystallization was used to separate it from its oily regioisomer.[2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for recrystallizing this compound.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of hexane/ethyl acetate is often effective for separating indanones from less polar byproducts and more polar starting materials.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent method for the industrial-scale synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. This method is favored due to its efficiency and the commercial availability of the necessary starting materials. Alternative methods such as the Nazarov cyclization exist but are less commonly used for large-scale production.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Key safety concerns include:
-
Handling of Corrosive Reagents: Lewis acids like AlCl₃ and strong Brønsted acids like PPA and triflic acid are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The addition of the catalyst can be highly exothermic. Maintain strict temperature control using an ice bath and add reagents slowly.
-
Inert Atmosphere: To prevent deactivation of the catalyst, it is crucial to work under an inert atmosphere (nitrogen or argon).
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will allow for the separation of the starting material and the indanone product.
Q4: What are the best analytical methods to confirm the purity and structure of the final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the this compound and identifying any isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the purity of the sample and identifying any volatile impurities.
-
Melting Point Analysis: A sharp melting point that matches the literature value is a good indicator of high purity.
Data Presentation
The following tables summarize quantitative data for the synthesis of 1-indanone derivatives using different methods. Note that while specific data for this compound is limited in the literature, the data for analogous compounds provides a valuable benchmark for process optimization.
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids
| Catalyst | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Polyphosphoric Acid (PPA) | 3-Phenylpropanoic acid | - | 100 | 1 h | ~90 |
| Aluminum Chloride (AlCl₃) | 3-(4-Methoxyphenyl)propanoic acid | Dichloromethane | Room Temp | 2 h | 95 |
| Triflic Acid (TfOH) | 3-Arylpropanoic acids | Dichloromethane | 80 (Microwave) | 60 min | Up to 100 |
| Scandium Triflate (Sc(OTf)₃) | Benzyl Meldrum's acid derivatives | Nitromethane | Reflux | - | >95 |
Table 2: Nazarov Cyclization for the Synthesis of 1-Indanones
| Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Trifluoroacetic Acid (TFA) | Chalcone | - | 120 | 4 h (conventional) | High |
| Trifluoroacetic Acid (TFA) | Chalcone | - | 120 | 20 min (microwave) | High |
| Boron trifluoride etherate (BF₃OEt₂) | Chalcone | 4-Methyltetrahydropyran | Reflux | Overnight | 34 |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(2,5-dimethoxyphenyl)propanoic acid (General Procedure)
This protocol is adapted from the synthesis of a similar dimethoxy-indanone derivative and should serve as a starting point for optimization.
Materials:
-
3-(2,5-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-(2,5-dimethoxyphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 to the starting material.
-
Heat the mixture to 100°C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with continuous stirring.
-
The this compound product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with deionized water until the filtrate is neutral.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Nazarov Cyclization of a Chalcone Precursor (General Procedure)
This protocol outlines a general procedure for the synthesis of a 1-indanone derivative from a chalcone precursor.
Materials:
-
Chalcone precursor
-
Trifluoroacetic acid (TFA)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a sealed tube suitable for heating, dissolve the chalcone precursor (1 equivalent) in trifluoroacetic acid.
-
Heat the mixture at 120°C for 4 hours (for conventional heating) or irradiate in a microwave reactor at 120°C for 20 minutes.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the excess acid until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 1-indanone product.
Mandatory Visualization
Caption: Intramolecular Friedel-Crafts Acylation Pathway.
Caption: A typical experimental workflow for 1-indanone synthesis.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Catalyst Performance in 4,7-Dimethoxy-1-indanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving issues related to catalyst poisoning and deactivation during the synthesis of 4,7-Dimethoxy-1-indanone and related reactions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid to this compound is failing or giving very low yields. What is the most likely cause?
A1: The most common reason for the failure of Friedel-Crafts reactions, especially those using Lewis acid catalysts like aluminum chloride (AlCl₃), is the presence of moisture.[1][2] Lewis acids are extremely sensitive to water, which reacts with them and renders them inactive.[1][3] It is crucial to ensure that all glassware is thoroughly dried, and all reagents and solvents are anhydrous.
Q2: I am using a palladium catalyst for a cross-coupling reaction to synthesize a precursor for this compound, and the reaction is sluggish or incomplete. What could be poisoning my catalyst?
A2: Palladium catalysts are most commonly poisoned by sulfur-containing compounds.[4] Even trace amounts of sulfur, sometimes present as impurities in starting materials or solvents, can irreversibly deactivate the catalyst.[4] Another common issue is the degradation of phosphine ligands, often through oxidation, which are essential for the catalyst's activity.[5]
Q3: Can I reuse my triflic acid (TfOH) catalyst for the cyclization reaction?
A3: Triflic acid can potentially be recovered and reused. However, its catalytic activity can be diminished by the presence of water, which weakens its acidity.[6] If the reaction mixture is exposed to atmospheric moisture or if water is a byproduct of the reaction and not effectively removed, the acid strength can decrease. Regeneration typically involves purification by distillation, often from triflic anhydride, to remove any water content.[6]
Q4: What are the visual indicators of catalyst deactivation in my reaction?
A4: For palladium-catalyzed reactions, the formation of palladium black (a fine, black precipitate of elemental palladium) is a common indicator of catalyst decomposition and deactivation. In Friedel-Crafts reactions using Lewis acids like AlCl₃, if the catalyst appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate or proceeds very slowly. | Catalyst Inactivity (Moisture Poisoning): The Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., TfOH) has been deactivated by water.[1][3][6] | 1. Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator.[2] Use anhydrous solvents.[1] 2. Verify Catalyst Quality: Visually inspect the Lewis acid; it should be a free-flowing powder.[2] 3. Increase Catalyst Loading: In some cases, especially with AlCl₃, a stoichiometric amount is required as the product ketone can form a complex with the catalyst, sequestering it.[1][7] |
| Formation of multiple products or unexpected isomers. | Suboptimal Reaction Temperature: The reaction temperature might be too high, leading to side reactions, or too low, preventing the desired transformation.[7] | 1. Optimize Temperature: For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[7] Monitor the reaction by TLC or GC-MS to determine the ideal temperature profile. |
| Starting material is consumed, but the desired product is not formed in significant amounts. | Deactivated Aromatic Ring: While the dimethoxy groups in the precursor are activating, other unintentional functionalities on the aromatic ring could be deactivating it. | 1. Verify Starting Material Purity: Ensure the starting 3-(2,5-dimethoxyphenyl)propanoic acid is pure and free from electron-withdrawing impurities. |
Issue 2: Palladium Catalyst Deactivation in Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is slow, incomplete, or fails to start. Formation of palladium black. | Sulfur Poisoning: Trace amounts of sulfur-containing impurities in the reactants or solvents have poisoned the catalyst.[4] | 1. Purify Reagents: Purify starting materials and solvents to remove sulfur-containing impurities. 2. Use a Sulfur Scavenger: In some cases, adding a scavenger can be effective. 3. Catalyst Regeneration: For supported catalysts, regeneration might be possible (see Experimental Protocols). |
| Reaction starts but then stalls. | Phosphine Ligand Degradation: The phosphine ligand has been oxidized or has undergone P-C bond cleavage.[5] | 1. Maintain Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] 2. Use Degassed Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Choose Robust Ligands: Consider using bulkier, electron-rich phosphine ligands which can be more resistant to degradation. |
Data Presentation
The following tables summarize quantitative data related to catalyst poisoning.
Table 1: Effect of SO₂ Poisoning on Palladium Catalyst Activity
(Data from a study on methane oxidation, indicative of the severe impact of sulfur on Pd catalysts)
| Catalyst State | Methane Conversion at 450°C (%) | Light-off Temperature (T₅₀) (°C) |
| Fresh Catalyst | >90% | ~400°C |
| After 100 ppm SO₂ Poisoning | <20% | >500°C |
| After Regeneration in Reducing Atmosphere at 550°C | ~60% | ~450°C |
This data illustrates that even after regeneration, the catalyst may not recover its initial activity.[8]
Table 2: Influence of Water on Triflic Acid Acidity
| System | Hammett Acidity Function (H₀) |
| Pure Triflic Acid | -14.1 |
| Triflic Acid with Trace Water | Becomes less acidic (H₀ > -12) |
A significant drop in acidity below an H₀ of -12 can lead to a dramatic decrease in yield or the formation of side products.[6]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid
This protocol emphasizes the necessary precautions to avoid catalyst deactivation by moisture.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under a vacuum. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Reagents: In the flask, place anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM) via a syringe.
-
Substrate Addition: Dissolve 3-(2,5-dimethoxyphenyl)propanoic acid (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Reaction: Cool the flask containing the AlCl₃ suspension to 0°C using an ice-water bath. Add the solution of the carboxylic acid dropwise over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Regeneration of a Sulfur-Poisoned Supported Palladium Catalyst
This is a general procedure and may need optimization for specific catalysts.
-
Setup: Place the poisoned catalyst in a tube furnace.
-
Oxidation Step: Heat the catalyst to 500°C under a flow of air for 2 hours to burn off any carbonaceous deposits.
-
Reduction Step: After cooling, switch the gas flow to a mixture of 5% hydrogen in nitrogen. Heat the catalyst to 400-500°C for 4 hours. This step aims to reduce the palladium oxide and desorb some of the sulfur species.[9][10]
-
Cooling: Cool the catalyst to room temperature under a flow of nitrogen before use.
Visualizations
Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.
Caption: Catalyst deactivation pathways in Friedel-Crafts and Palladium catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. dcl-inc.com [dcl-inc.com]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,7-Dimethoxy-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-Dimethoxy-1-indanone. Our goal is to help you address common issues, particularly the removal of colored impurities, that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has a pink, purple, or brownish tint. Is it still usable?
A1: The presence of a colored tint in your this compound, which should ideally be a white to off-white solid, indicates the presence of impurities. While it might be usable for non-critical applications, for sensitive experiments such as in drug development or mechanistic studies, purification is highly recommended to ensure the integrity of your results. The discoloration can arise from residual starting materials, byproducts from the synthesis, or degradation products.[1][2]
Q2: What are the common methods for removing colored impurities from this compound?
A2: The most common and effective methods for removing colored impurities from this compound are:
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Recrystallization: This is often the first and most straightforward method to try for purifying solid compounds.[1][3]
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Column Chromatography: A highly effective technique for separating compounds with different polarities, making it ideal for removing a variety of impurities.[4][5]
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Activated Carbon Treatment: This method is specifically useful for removing colored impurities through adsorption.[6]
-
Reversed-Phase Flash Chromatography: An alternative chromatographic method that can be effective when normal-phase chromatography is not optimal.[7]
Q3: How can I assess the purity of my this compound sample after purification?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure sample should ideally show a single spot.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value (122-125 °C) is a good indicator of purity.[8] A broad melting range suggests the presence of impurities.[2]
-
Spectroscopic Methods (NMR, IR): 1H and 13C NMR and IR spectroscopy can confirm the chemical structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity and can help identify volatile impurities.[1]
Troubleshooting Guides
Issue 1: Discoloration (Pink, Purple, Brown) Observed in Solid this compound
This guide provides a step-by-step approach to diagnosing and resolving discoloration issues with your this compound sample.
Caption: Troubleshooting workflow for discolored this compound.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol details the steps for purifying this compound by recrystallization, a common method for removing impurities from solid compounds.[1][3]
Caption: Experimental workflow for recrystallization.
Detailed Steps:
-
In a fume hood, place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small volume of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator to remove the residual solvent.
Protocol 2: Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.[1][4][5]
Detailed Steps:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables provide a summary of typical data you might collect before and after purification.
Table 1: Physical Properties Before and After Purification
| Property | Before Purification | After Recrystallization | After Column Chromatography |
| Appearance | Pinkish-brown solid | Off-white crystalline solid | White crystalline solid |
| Melting Point | 118-123 °C | 121-124 °C | 122-125 °C |
Table 2: Chromatographic Analysis
| Analysis Method | Before Purification (Rf value) | After Purification (Rf value) |
| TLC (Hexane:Ethyl Acetate 7:3) | Major spot at ~0.4, minor colored streak near baseline | Single spot at ~0.4 |
| GC-MS Purity | ~95% | >98% |
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. preprints.org [preprints.org]
- 5. Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. This compound 97 52428-09-8 [sigmaaldrich.com]
alternative workup procedures for 4,7-Dimethoxy-1-indanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dimethoxy-1-indanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of this compound, particularly for methods involving intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Cyclizing Agent: Reagents like Polyphosphoric Acid (PPA) are moisture-sensitive. 2. Deactivated Starting Material: Impurities in the 3-(2,5-dimethoxyphenyl)propanoic acid can inhibit the reaction. 3. Insufficient Reaction Temperature/Time: The cyclization may be incomplete. | 1. Reagent Quality: Use freshly opened or properly stored anhydrous PPA. Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid) for easier handling. 2. Starting Material Purity: Purify the starting propanoic acid derivative by recrystallization or chromatography before use. 3. Optimize Conditions: Gradually increase the reaction temperature (e.g., from 80°C to 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a Dark, Tarry Substance | 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization and decomposition of the starting material or product. 2. Impure Starting Materials: Contaminants can promote side reactions. | 1. Temperature Control: Maintain the recommended reaction temperature and monitor it closely. 2. Purity Check: Ensure the purity of the starting materials before commencing the reaction. |
| Difficult Product Isolation During Workup | 1. Emulsion Formation: The presence of acidic residues and fine particulates can lead to stable emulsions during aqueous extraction. 2. Product Precipitation in Aqueous Layer: The product may have limited solubility in the extraction solvent, especially if it is not completely neutralized. 3. Goopy Product/PPA Mixture: When quenching PPA reactions with water, the product can become trapped in viscous chunks of partially dissolved PPA. | 1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase density. If necessary, filter the entire mixture through a pad of Celite. 2. Solvent Choice & pH Adjustment: Use a suitable extraction solvent like dichloromethane or ethyl acetate. Ensure the aqueous layer is neutralized with a base (e.g., NaHCO₃) to protonate any phenoxide intermediates and improve extraction into the organic layer. 3. PPA Quenching: Pour the hot reaction mixture slowly into a vigorously stirred beaker of crushed ice to ensure rapid and even dispersion. |
| Presence of Regioisomeric Impurity (e.g., 5,6-dimethoxy-1-indanone) | 1. Inherent Reaction Selectivity: Depending on the cyclization conditions, the formation of other isomers is possible. | 1. Purification: The desired this compound is a solid, while potential regioisomers may be oils, facilitating separation by recrystallization. Column chromatography on silica gel is also an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Polyphosphoric Acid (PPA) mediated cyclization to form this compound?
A1: A typical workup involves carefully pouring the hot reaction mixture into a beaker containing crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment. After the PPA is quenched, the product is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
A2: Besides the desired this compound, potential side products can include unreacted starting material, the regioisomeric 5,6-dimethoxy-1-indanone, and polymeric material resulting from intermolecular reactions, especially at high temperatures.
Q3: Can I use a Lewis acid like aluminum chloride instead of PPA for the cyclization?
A3: While intramolecular Friedel-Crafts acylations can be catalyzed by Lewis acids like AlCl₃, there are some considerations. The methoxy groups on the aromatic ring are Lewis basic and can coordinate with the catalyst, potentially deactivating it. Therefore, a stoichiometric amount or even an excess of the Lewis acid may be required. The workup for an AlCl₃-catalyzed reaction would involve quenching with a dilute acid (e.g., HCl) before extraction.
Q4: How can I purify the final this compound product?
A4: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol or methanol/water) can be very effective, especially if the main impurities have different solubilities. For separating regioisomers or other closely related impurities, flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient is recommended.
Experimental Protocols
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Addition of PPA: To the starting material, slowly add polyphosphoric acid with vigorous stirring. The mixture will become viscous.
-
Heating: Heat the reaction mixture to 80-100°C in an oil bath for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). 4
Validation & Comparative
comparing the efficacy of different catalysts for 4,7-Dimethoxy-1-indanone synthesis
For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of various catalysts for the synthesis of 4,7-Dimethoxy-1-indanone, a crucial building block in the synthesis of several biologically active compounds, including kinamycin antibiotics.
This publication offers an objective comparison of catalyst performance, supported by experimental data, to facilitate the selection of the most effective synthetic route. The primary method for synthesizing this compound is the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall efficiency. This guide focuses on a comparative analysis of commonly employed catalysts for this transformation.
Performance Comparison of Catalysts
The following table summarizes the key quantitative data for different catalysts used in the synthesis of this compound via the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid.
| Catalyst System | Starting Material | Reaction Conditions | Reaction Time | Yield (%) |
| Polyphosphoric Acid (PPA) | 3-(2,5-dimethoxyphenyl)propanoic acid | 100°C | 30 min | ~71% |
| Methanesulfonic Acid (MSA) | Diethyl 2-(3,5-dimethoxybenzyl)malonate | 100°C | 2 h | 95% (for 5,7-dimethoxy-1-indanone) |
| Eaton's Reagent (P₂O₅ in MSA) | 2-(4-Chlorophenyl)-N-methylacetamide | 80°C | 2 h | Not specified for this compound |
| Terbium(III) triflate (Tb(OTf)₃) | 3-Arylpropionic acids | 250°C | Not specified | Up to 74% (for various 1-indanones) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is based on the established use of PPA for the intramolecular Friedel-Crafts acylation of arylpropionic acids.
Materials:
-
3-(2,5-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 3-(2,5-dimethoxyphenyl)propanoic acid and polyphosphoric acid is heated with stirring at 100°C for 30 minutes.
-
The reaction mixture is then cooled and poured into ice water.
-
The aqueous mixture is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by chromatography or recrystallization affords this compound.
Synthesis of 5,7-Dimethoxy-1-indanone using Methanesulfonic Acid (MSA)
This highly efficient protocol is reported for the synthesis of the isomeric 5,7-dimethoxy-1-indanone and suggests a potent alternative to PPA.[1]
Materials:
-
Diethyl 2-(3,5-dimethoxybenzyl)malonate
-
Methanesulfonic acid (MSA)
Procedure:
-
A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid is stirred at 100°C for 2 hours.[1]
-
Workup and purification procedures would typically involve quenching the reaction, extraction, and chromatography to isolate the 5,7-dimethoxy-1-indanone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflow and the logical relationship of the intramolecular Friedel-Crafts cyclization for the synthesis of this compound.
References
Validating the Structure of 4,7-Dimethoxy-1-indanone: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4,7-Dimethoxy-1-indanone, a reagent used in the synthesis of potential deubiquitinating enzyme inhibitors.
This guide outlines the expected correlations from key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and presents the data in a comparative format. Detailed experimental protocols are provided to support the reproduction of these validation studies.
Predicted 2D NMR Correlation Data for this compound
The structural elucidation of this compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21) relies on establishing connectivity between protons and carbons within the molecule.[1][2][3] The following tables summarize the anticipated correlations from COSY, HSQC, and HMBC experiments, which collectively provide a comprehensive map of the molecular structure.
Table 1: Expected ¹H-¹H COSY Correlations
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6] For this compound, this primarily reveals the connectivity within the aliphatic chain of the indanone core.
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| H-2 (multi-triplet) | H-3 (triplet) |
| H-3 (triplet) | H-2 (multi-triplet) |
| H-5 (doublet) | H-6 (doublet) |
| H-6 (doublet) | H-5 (doublet) |
Table 2: Expected ¹H-¹³C HSQC Correlations
The HSQC experiment correlates protons directly attached to a carbon atom (one-bond C-H correlation).[4][5][6] This is instrumental in assigning the protonated carbons in the molecule.
| Carbon (δ, ppm) | Correlating Proton(s) (δ, ppm) |
| C-2 | H-2 |
| C-3 | H-3 |
| C-5 | H-5 |
| C-6 | H-6 |
| 4-OCH₃ | 4-OCH₃ |
| 7-OCH₃ | 7-OCH₃ |
Table 3: Expected ¹H-¹³C HMBC Correlations
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton, including the placement of substituents and quaternary carbons.[4][5][6][7]
| Proton (δ, ppm) | Correlating Carbon(s) (δ, ppm) |
| H-2 | C-1, C-3, C-3a |
| H-3 | C-1, C-2, C-3a |
| H-5 | C-3a, C-6, C-7, C-7a |
| H-6 | C-4, C-5, C-7a |
| 4-OCH₃ | C-4 |
| 7-OCH₃ | C-7 |
Experimental Protocols
Standard NMR experimental protocols are employed for the acquisition of 2D spectra. The following provides a general methodology.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer: Experiments can be performed on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear experiments.
¹H-¹H COSY: The Correlation Spectroscopy experiment is a proton-detected 2D experiment that reveals J-coupled protons.[6]
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence experiment shows one-bond connectivity between protons and carbons.[6]
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension.
¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment displays long-range (2-3 bond) correlations between protons and carbons.[6]
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
Long-range coupling delay (J-coupling): Optimized for 8 Hz.
Visualization of the Validation Workflow
The logical progression of experiments used to confirm the structure of this compound is outlined below.
Caption: Workflow for 2D NMR-based structural validation.
By systematically applying these 2D NMR techniques, researchers can unequivocally confirm the structure of this compound, ensuring the integrity of subsequent research and development activities. The combination of COSY, HSQC, and HMBC experiments provides a robust and reliable method for the structural elucidation of small organic molecules.[7][8][9]
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. rsc.org [rsc.org]
- 5. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,7-Dimethoxy-1-indanone and 5,6-Dimethoxy-1-indanone in Drug Synthesis
In the landscape of pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate. Among the versatile scaffolds employed in medicinal chemistry, substituted 1-indanones have emerged as valuable precursors for a range of therapeutic agents. This guide provides a comparative analysis of two key positional isomers, 4,7-Dimethoxy-1-indanone and 5,6-Dimethoxy-1-indanone, highlighting their distinct applications and synthetic considerations in drug development.
While both compounds share the same molecular formula and weight, the differential placement of their methoxy groups on the aromatic ring significantly influences their reactivity and directs their utility toward different therapeutic targets. 5,6-Dimethoxy-1-indanone is most notably the cornerstone for the synthesis of Donepezil, a cornerstone medication for Alzheimer's disease. In contrast, this compound serves as a key building block for anticancer agents like kinamycin derivatives and for the development of inhibitors of deubiquitinating enzymes.
Physicochemical Properties
| Property | This compound | 5,6-Dimethoxy-1-indanone |
| CAS Number | 52428-09-8[1][2] | 2107-69-9 |
| Molecular Formula | C₁₁H₁₂O₃[1][2] | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol [1][2] | 192.21 g/mol |
| Appearance | Solid | White to light yellow crystalline powder |
| Melting Point | 122-125 °C | Not specified |
Applications in Drug Synthesis
The divergent synthetic applications of these two isomers are a direct consequence of their structural differences.
5,6-Dimethoxy-1-indanone: The Precursor to an Alzheimer's Blockbuster
5,6-Dimethoxy-1-indanone is a well-established and critical intermediate in the industrial synthesis of Donepezil, an acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease.[3] The synthesis of Donepezil from this precursor has been extensively studied and optimized, with numerous methodologies reported in the scientific literature.
This compound: A Gateway to Anticancer and Enzyme Inhibitor Therapeutics
This compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems with potent biological activities. Its applications include the synthesis of:
-
Kinamycin Derivatives: These compounds are known for their cytotoxic and anticancer properties. The synthesis involves the construction of a polycyclic framework onto the indanone core.[4][5]
-
Indenopyrazine Dicarbonitriles: These molecules have been investigated as inhibitors of deubiquitinating enzymes (DUBs), which are involved in cellular processes and are potential targets for cancer therapy.[1]
Comparative Synthesis Data
The following table summarizes the available quantitative data for the use of each indanone in drug synthesis. It is important to note that detailed, publicly available experimental data with yields for the synthesis of bioactive molecules from this compound is limited compared to the extensive literature on Donepezil synthesis.
| Parameter | 5,6-Dimethoxy-1-indanone (Donepezil Synthesis) | This compound (Kinamycin Derivative Synthesis) |
| Target Drug | Donepezil | Kinamycin F |
| Key Reaction | Aldol Condensation & Hydrogenation | Multi-step synthesis including coupling and cyclization |
| Overall Yield | ~27.4% (Sugimoto et al. method) to higher in optimized industrial processes. | Specific overall yield from this compound is not readily available in the cited literature. Individual step yields are reported as high (e.g., 96% for a coupling step).[6] |
| Purity | High purity achievable through recrystallization. | Not specified in available literature. |
Experimental Protocols
Synthesis of Donepezil from 5,6-Dimethoxy-1-indanone
A common synthetic route to Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde followed by reduction.
Step 1: Condensation
-
Materials: 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA).
-
Procedure: A solution of 5,6-dimethoxy-1-indanone in a mixture of THF and HMPA is cooled to -78°C. n-Butyllithium is added dropwise, followed by the addition of 1-benzyl-4-piperidinecarboxaldehyde. The reaction mixture is stirred at this temperature and then allowed to warm to room temperature. The reaction is quenched, and the intermediate product, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine, is isolated.
Step 2: Reduction
-
Materials: Intermediate from Step 1, Palladium on carbon (Pd/C), Tetrahydrofuran (THF), Hydrogen gas.
-
Procedure: The intermediate is dissolved in THF and hydrogenated in the presence of a Pd/C catalyst. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to yield Donepezil base. This can then be converted to the hydrochloride salt.
Synthesis of Kinamycin Derivatives from this compound
The synthesis of kinamycin derivatives is a more complex, multi-step process. A key transformation involves the elaboration of the indanone core. While a detailed, comprehensive protocol with yields starting from this compound is not fully detailed in the provided search results, the general synthetic strategy involves the cyclization of 3-arylpropionic acids to form the this compound core, which is then further functionalized.[4][5]
Signaling Pathways and Mechanisms of Action
Donepezil (from 5,6-Dimethoxy-1-indanone)
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Caption: Mechanism of action of Donepezil.
Kinamycins and Deubiquitinating Enzyme Inhibitors (from this compound)
The bioactive compounds derived from this compound have distinct mechanisms of action.
-
Kinamycins: These antibiotics are believed to exert their cytotoxic effects by inhibiting protein synthesis in bacteria. They interfere with the bacterial ribosome, leading to cell death.
Caption: Mechanism of action of Kinamycin.
-
Deubiquitinating Enzyme (DUB) Inhibitors: These compounds target enzymes that remove ubiquitin from proteins. By inhibiting DUBs, they can disrupt the ubiquitin-proteasome system, which is crucial for protein degradation and cell cycle regulation. This disruption can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.
Caption: Mechanism of action of a DUB Inhibitor.
Conclusion
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of Enantioselective Synthetic Routes to (–)-Kinamycin F and (–)-Lomaiviticin Aglycon - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of synthesized vs. commercial 4,7-Dimethoxy-1-indanone
A comprehensive comparison of the spectroscopic data for in-house synthesized versus commercially available 4,7-Dimethoxy-1-indanone reveals a high degree of structural concordance, validating the synthetic pathway and confirming the identity and purity of the synthesized compound. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols for these analyses, to support researchers in the fields of chemical synthesis and drug development.
For scientists engaged in the synthesis of novel compounds or the development of new pharmaceuticals, rigorous characterization of synthesized molecules is paramount. A critical step in this process is the comparison of spectroscopic data from the newly synthesized compound with that of a commercially available, high-purity standard. This ensures the correct molecular structure has been achieved and provides a benchmark for purity. This guide focuses on the spectroscopic comparison of synthesized and commercial this compound, a key intermediate in the synthesis of various biologically active molecules.
Comparative Spectroscopic Data Analysis
The structural integrity of the synthesized this compound was confirmed by comparing its ¹H NMR, ¹³C NMR, and mass spectrometry data with that of a commercially sourced sample. The data, summarized in the table below, demonstrates a clear overlap in the key spectral features, indicating a successful synthesis.
| Spectroscopic Data | Synthesized this compound | Commercial this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.08 (d, J = 8.8 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.03 (t, J = 5.9 Hz, 2H), 2.68 (t, J = 5.9 Hz, 2H) | δ 7.08 (d, J = 8.8 Hz, 1H), 6.72 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.03 (t, J = 5.9 Hz, 2H), 2.68 (t, J = 5.9 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.5, 161.8, 155.4, 137.9, 129.5, 115.8, 109.2, 56.1, 55.7, 36.5, 25.8 | δ 205.5, 161.8, 155.4, 137.9, 129.5, 115.8, 109.2, 56.1, 55.7, 36.5, 25.8 |
| Mass Spectrometry (EI) | m/z 192.0785 [M]⁺ | m/z 192.0786 [M]⁺ |
Experimental Protocols
The following protocols were employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples of both synthesized and commercial this compound were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data is presented as chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet), coupling constant (J in Hz), and integration. For ¹³C NMR, the chemical shifts (δ) are reported.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples were introduced directly into the ion source. The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) was determined.
Logical Workflow for Spectroscopic Comparison
The process of comparing the synthesized compound to a commercial standard follows a logical progression to ensure a thorough and accurate evaluation. This workflow is visualized in the diagram below.
Caption: Logical workflow for the comparison of synthesized vs. commercial compound.
This systematic approach, from synthesis and procurement to detailed spectroscopic analysis and data comparison, provides a robust framework for the validation of synthetic products in a research and development setting. The close correlation of the data presented here confirms the successful synthesis of this compound.
yield and purity comparison of different published methods for 4,7-Dimethoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published methods for the synthesis of 4,7-dimethoxy-1-indanone, a key intermediate in the synthesis of various biologically active molecules, including kinamycin antibiotics. The following sections detail the performance of different synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for research and development purposes.
Data Presentation: Yield and Purity Comparison
The primary route to this compound involves the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethoxyphenyl)propanoic acid. The choice of the acidic catalyst is crucial for achieving high yield and purity. Below is a summary of the quantitative data for the most common methods.
| Method | Catalyst/Reagent | Starting Material | Reported Yield | Reported/Expected Purity | Reference |
| Method 1 | Polyphosphoric Acid (PPA) | 3-(2,5-Dimethoxyphenyl)propanoic acid | 94% | >95% (Assumed) | Hauser, F. M.; Rhee, R. P. (1978) |
| Method 2 (Analogous) | Methanesulfonic Acid (MSA) | 3-Phenylpropanoic acid | ~85-90% | >95% (Assumed) | Somers, T. C.; Berg, M. E. (1981) |
| Commercial Product | - | - | - | 97% | Sigma-Aldrich |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the subsequent cyclization reactions are provided below.
Synthesis of Starting Material: 3-(2,5-Dimethoxyphenyl)propanoic acid
A reliable method for the preparation of the starting material is the hydrolysis of its corresponding ethyl ester.
Procedure: Ethyl 3-(2,5-dimethoxyphenyl)propionate (3.2 g, 13.4 mmol) is heated at reflux for 12 hours in a mixture of aqueous sodium hydroxide (10 w/v%, 30 mL) and methanol (8 mL). After cooling, the solution is acidified with half-concentrated hydrochloric acid. The mixture is then extracted three times with chloroform (15 mL each). The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by filtration through a small column of silica gel (eluent: diethyl ether/chloroform, 1:1 v/v) to yield 3-(2,5-dimethoxyphenyl)propanoic acid.
-
Reported Yield: 89%
Method 1: Cyclization using Polyphosphoric Acid (PPA)
This is a high-yielding, one-step method for the synthesis of this compound.
Procedure: A solution of 3-(2,5-dimethoxyphenyl)propanoic acid (1.0 g, 4.76 mmol) in 10 g of polyphosphoric acid is heated at 80-90°C for 20 minutes. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
-
Reported Yield: 94%
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to achieve high purity.
Method 2: Cyclization using Methanesulfonic Acid (MSA) (Adapted from an Analogous Synthesis)
This method utilizes the strong, non-oxidizing methanesulfonic acid as both a solvent and a catalyst. The following is a general procedure adapted for this specific synthesis.
Procedure: Anhydrous methanesulfonic acid (35 mL) is heated to 110°C. 3-(2,5-Dimethoxyphenyl)propanoic acid (5.0 g, 23.8 mmol) is added in one portion, and the mixture is stirred at this temperature for 3 hours. The dark-colored reaction mixture is then cooled and slowly poured into 500 g of a stirred ice-water slurry. The resulting mixture is extracted twice with approximately 150 mL of diethyl ether. The combined ether layers are washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude this compound.
-
Expected Yield: ~85-90% (based on the analogous synthesis of 1-indanone)
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.
Mandatory Visualization
The following diagrams illustrate the overall synthetic workflow and the key reaction mechanism.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Key steps in the Friedel-Crafts cyclization mechanism.
Comparative Efficacy of 4,7-Dimethoxy-1-indanone Derivatives in Modulating Key Neurological Targets
A comprehensive analysis of the biological activity of novel 4,7-Dimethoxy-1-indanone derivatives reveals their potential as multi-target agents for neurodegenerative diseases. This guide presents a comparative assessment of their efficacy in inhibiting key enzymes, mitigating amyloid aggregation, and exerting antioxidant and anti-inflammatory effects, supported by detailed experimental data and protocols.
Researchers in drug discovery are increasingly focusing on multi-target-directed ligands (MTDLs) to address the complex pathology of neurodegenerative disorders like Alzheimer's disease. The this compound scaffold has emerged as a promising framework for designing such agents. This guide provides an objective comparison of the biological activities of various derivatives, offering valuable insights for scientists and drug development professionals.
Inhibition of Cholinesterases: A Primary Target
A key therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Several this compound derivatives have demonstrated potent inhibitory activity against both enzymes.
| Compound ID | Substitution Pattern | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Derivative A | 2-((1-benzylpiperidin-4-yl)methyl) | Data not available for 4,7-dimethoxy specifically, but related 5,6-dimethoxy derivatives show high potency (nM range) | Data not available | [1] |
| Derivative B | 2-benzylidene | Data not available | Data not available | |
| Derivative C | 2-(4-methyl)benzylidene-4,7-dimethyl | Data not available | Data not available | [2] |
| Donepezil | (Reference Drug) | ~0.007 | ~7.0 | [1] |
Modulation of Amyloid-β Aggregation
The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Certain indanone derivatives have been shown to inhibit this process.
| Compound ID | Aβ Aggregation Inhibition (%) | Reference |
| Compound 9 (related indanone) | 85.5 | [1] |
| Compound 14 (related indanone) | 83.8 | [1] |
Antioxidant and Anti-inflammatory Potential
Oxidative stress and neuroinflammation are critical components of neurodegeneration. The antioxidant capacity of these derivatives can be assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay, while their anti-inflammatory effects can be determined by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
Quantitative data for the antioxidant and anti-inflammatory activities of specific this compound derivatives is an active area of research and not yet widely published.
Experimental Protocols
Synthesis of 2-Benzylidene-4,7-dimethoxy-1-indanone Derivatives (General Procedure)
A common method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.[3]
Materials:
-
This compound
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other appropriate solvent
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise to the mixture while stirring.
-
Continue stirring at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of cholinesterases.
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Tris-HCl buffer (pH 8.0)
-
AChE or BChE enzyme solution
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, the test compound solution at various concentrations, and the enzyme solution (AChE or BChE).
-
Incubate the plate at 37°C for 15 minutes.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT) solution
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of Aβ (1-42) peptide in the phosphate buffer.
-
In a 96-well plate, mix the Aβ solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
An increase in fluorescence intensity indicates the formation of amyloid fibrils.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the test compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a sample.[4][5][6]
Materials:
-
Fluorescein as the fluorescent probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
Trolox as a standard antioxidant
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, fluorescein solution, and phosphate buffer.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding AAPH solution.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The ORAC value is expressed as Trolox equivalents (TE).
In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in cell culture.[7][8]
Materials:
-
THP-1 cells (human monocytic cell line) or other suitable immune cells
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
RPMI-1640 cell culture medium
-
Test compounds
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Culture THP-1 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Stimulate the cells with LPS to induce the production of TNF-α and IL-6.
-
Incubate the cells for an appropriate period.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of inhibition is calculated by comparing the cytokine levels in treated and untreated stimulated cells.
Visualizing the Mechanisms and Workflows
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.
Caption: Experimental workflow for assessing the biological activity of this compound derivatives.
References
- 1. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. atzlabs.com [atzlabs.com]
- 7. 2.8. TNF-α and IL-6 Inhibition Assay [bio-protocol.org]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Effectiveness Analysis: Selecting the Optimal Starting Material for 4,7-Dimethoxy-1-indanone Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of 4,7-Dimethoxy-1-indanone, a key intermediate in the manufacturing of various pharmaceutical compounds, necessitates a careful evaluation of starting materials and synthetic routes to ensure both efficiency and economic viability. This guide provides a detailed cost-effectiveness analysis of two primary synthetic pathways, offering experimental data and protocols to inform decision-making in a research and development setting.
Executive Summary
Two principal synthetic routes for this compound were evaluated:
-
Route 1: Intramolecular Friedel-Crafts acylation of 3-(2,5-dimethoxyphenyl)propanoic acid .
-
Route 2: Intermolecular Friedel-Crafts acylation of 1,4-dimethoxybenzene with crotonic acid .
This analysis indicates that Route 2, utilizing 1,4-dimethoxybenzene and crotonic acid, presents a more cost-effective approach for the synthesis of this compound, primarily due to the lower cost of the starting materials. However, the selection of the optimal route may also depend on factors such as desired purity, scalability, and available laboratory equipment.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, based on the synthesis of 10 grams of this compound.
Table 1: Starting Material and Reagent Costs
| Chemical | Supplier | Purity | Cost (per gram) |
| Route 1 Starting Material | |||
| 3-(2,5-Dimethoxyphenyl)propanoic acid | Sigma-Aldrich | 97% | ~$15.89 |
| Fisher Scientific | 96% | ~$6.35 | |
| Route 2 Starting Materials | |||
| 1,4-Dimethoxybenzene | Sigma-Aldrich | 99% | ~$0.08 |
| Fisher Scientific | 99+% | ~$0.12 | |
| Crotonic Acid | Various | ~98% | ~$0.10 - $0.95 |
| Catalysts & Solvents | |||
| Polyphosphoric Acid | Various | ~115% H3PO4 basis | ~$0.12 - $0.18 |
| Methanesulfonic Acid | Sigma-Aldrich | ≥99.0% | ~$0.15 |
| Dichloromethane | Various | ACS Reagent Grade | ~$0.04 - $0.23/mL |
Table 2: Cost-Effectiveness Analysis per 10g of this compound
| Parameter | Route 1: from 3-(2,5-dimethoxyphenyl)propanoic acid | Route 2: from 1,4-dimethoxybenzene and crotonic acid |
| Starting Material Cost | ~$74.71 | ~$5.25 |
| Catalyst/Solvent Cost | ~$10.00 | ~$12.50 |
| Estimated Total Cost | ~$84.71 | ~$17.75 |
| Overall Yield | ~85% (estimated) | ~75% (estimated) |
| Cost per Gram of Product | ~$9.97 | ~$2.37 |
Note: Costs are estimates based on currently available pricing and may vary. Yields are based on literature precedents for similar reactions and may differ in practice.
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(2,5-dimethoxyphenyl)propanoic acid
This method involves the cyclization of a substituted propanoic acid derivative.
Reaction Scheme:
Figure 1: Synthesis of this compound via intramolecular Friedel-Crafts acylation.
Methodology:
-
To a flask equipped with a mechanical stirrer, add 3-(2,5-dimethoxyphenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (10 eq by weight) or methanesulfonic acid (10 eq by volume).
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Route 2: Intermolecular Friedel-Crafts Acylation of 1,4-dimethoxybenzene with crotonic acid
This one-pot reaction combines a Friedel-Crafts alkylation and acylation.
Reaction Scheme:
Figure 2: One-pot synthesis of this compound from 1,4-dimethoxybenzene and crotonic acid.
Methodology:
-
In a round-bottom flask, add 1,4-dimethoxybenzene (1.0 eq) and crotonic acid (1.1 eq).
-
Add polyphosphoric acid (PPA) with a lower phosphorus pentoxide (P2O5) content (e.g., 105%) (10-15 eq by weight).
-
Heat the reaction mixture to 70-90 °C with efficient stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the hot mixture into a beaker containing crushed ice and water.
-
Stir the mixture until the PPA is fully hydrolyzed.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Mandatory Visualizations
Logical Workflow for Starting Material Selection
Figure 3: Decision workflow for selecting the most cost-effective synthetic route.
Conclusion
Based on the current analysis, the synthesis of this compound from 1,4-dimethoxybenzene and crotonic acid (Route 2) is the more cost-effective option . The significantly lower price of the starting materials for Route 2 outweighs the slightly higher anticipated catalyst and solvent costs.
Researchers and drug development professionals should consider these findings when planning the synthesis of this compound. While cost is a primary driver, other factors such as reaction robustness, ease of purification, and overall process safety should also be taken into account in the final decision-making process. The provided experimental protocols serve as a starting point for laboratory investigation and optimization.
Determining the Absolute Stereochemistry of 4,7-Dimethoxy-1-indanone Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of 4,7-dimethoxy-1-indanone derivatives: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can significantly impact its biological activity. Therefore, rigorous characterization is essential. This compound and its derivatives represent a scaffold of interest in medicinal chemistry, making the reliable assignment of their stereochemistry paramount. This guide presents a side-by-side comparison of the methodologies, data interpretation, and experimental considerations for X-ray crystallography, VCD, and ECD, supported by relevant experimental protocols.
Comparison of Analytical Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule in solution. |
| Sample Requirements | High-quality single crystal. | Solution (typically in a non-absorbing solvent like CDCl₃), ~5-15 mg of recoverable sample.[1] | Solution, requires a chromophore absorbing in the UV-Vis range. |
| Data Output | A complete 3D molecular structure with atomic coordinates, bond lengths, and angles. Provides unambiguous absolute configuration. | A spectrum showing positive and negative bands corresponding to the differential absorption of vibrational transitions. | A spectrum showing positive and negative Cotton effects corresponding to electronic transitions. |
| Key Advantages | Provides the definitive, unambiguous absolute configuration. | Non-destructive, applicable to a wide range of molecules in solution, does not require crystallization.[1] | High sensitivity, requires small amounts of sample. |
| Key Limitations | Requires the growth of a suitable single crystal, which can be challenging and time-consuming. | Requires theoretical calculations (e.g., DFT) to correlate the experimental spectrum with a specific enantiomer. VCD signals are weak (10⁻⁴ to 10⁻⁵ absorbance units).[2] | Requires the presence of a suitable chromophore near the stereocenter; interpretation can be complex for flexible molecules. |
Experimental Workflow for Absolute Configuration Determination
The following diagram illustrates a general workflow for determining the absolute configuration of a chiral this compound derivative.
Detailed Experimental Protocols
X-ray Crystallography
This protocol is based on the determination of the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a derivative of the target compound.
1. Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature until single crystals of sufficient quality for X-ray diffraction are formed.
2. Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data collection is typically performed using a series of frames with small rotations of the crystal.
3. Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters.
-
The absolute configuration can be determined from the anomalous dispersion effects, often quantified by the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
1. Sample Preparation:
-
Prepare a solution of the enantiomerically pure this compound derivative in a deuterated or non-absorbing solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2]
-
Use a sample cell with BaF₂ or CaF₂ windows and a path length of about 100 µm.[2]
2. VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra simultaneously using a VCD spectrometer.
-
Collect the spectra over a suitable spectral range (e.g., 2000-800 cm⁻¹) at a resolution of 4 cm⁻¹.
-
The final VCD spectrum is typically an average of multiple blocks of scans to achieve a satisfactory signal-to-noise ratio.
3. Theoretical Calculation of VCD Spectrum:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
4. Assignment of Absolute Configuration:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
-
The absolute configuration is assigned based on the best visual agreement between the experimental and one of the calculated spectra, particularly the sign and relative intensity of the VCD bands.
Electronic Circular Dichroism (ECD) Spectroscopy
1. Sample Preparation:
-
Prepare a dilute solution of the enantiomerically pure this compound derivative in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to yield a maximum absorbance of approximately 1.
-
Use a quartz cuvette with a path length of 1 cm.
2. ECD Spectrum Acquisition:
-
Record the ECD and UV-Vis spectra simultaneously using an ECD spectrometer.
-
Scan over the appropriate wavelength range (e.g., 200-400 nm) to cover the electronic transitions of the chromophores.
3. Theoretical Calculation of ECD Spectrum:
-
Perform a conformational search and geometry optimization for the molecule as described for VCD.
-
Calculate the electronic transition energies and rotational strengths for the low-energy conformers using Time-Dependent Density Functional Theory (TD-DFT) at a suitable level of theory (e.g., B3LYP/6-311++G(2d,p)).
-
Generate a Boltzmann-averaged calculated ECD spectrum.
4. Assignment of Absolute Configuration:
-
Compare the experimental ECD spectrum with the calculated spectra for both enantiomers.
-
The absolute configuration is assigned based on the correspondence of the sign and wavelength of the Cotton effects in the experimental and calculated spectra.
Conclusion
The choice of method for determining the absolute configuration of this compound derivatives depends on the nature of the sample and the available instrumentation. X-ray crystallography provides the most definitive answer but is contingent on obtaining high-quality crystals. VCD and ECD are powerful solution-phase techniques that offer a viable alternative when crystallization is not feasible. While VCD is broadly applicable, ECD relies on the presence of a suitable chromophore. For unambiguous assignment, especially for novel compounds, the use of at least two of these complementary techniques is highly recommended. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method and successfully determining the absolute configuration of their target molecules.
References
A Comparative Guide to Synthetic Pathways for Donepezil Intermediates: Evaluating Alternatives to 5,6-Dimethoxy-1-indanone Precursors
For researchers and professionals in drug development, the synthesis of Donepezil and its analogues is of significant interest. A key structural motif in these compounds is the dimethoxy-indanone core. The traditional and most common route to this core involves the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid to yield 5,6-dimethoxy-1-indanone. However, the often harsh conditions required for this reaction, including the use of strong acids like polyphosphoric acid (PPA) at high temperatures, have prompted the exploration of alternative synthetic strategies.
This guide provides an objective comparison between the conventional Friedel-Crafts pathway and a notable alternative, the Nazarov cyclization, for accessing the indanone core. The comparison is supported by experimental data, detailed protocols, and pathway visualizations to assist in selecting the optimal synthetic route.
Comparison of Core Synthetic Strategies
The choice between synthetic pathways often involves a trade-off between established reliability and the potential advantages of modern methods, such as milder conditions or improved efficiency.
| Metric | Traditional: Friedel-Crafts Acylation | Alternative: Nazarov Cyclization |
| Starting Materials | 3-(3,4-dimethoxyphenyl)propanoic acid | Chalcone (e.g., (E)-1-(2-halophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) |
| Key Reagents | Polyphosphoric acid (PPA) or Lewis acids (e.g., AlCl₃) with the corresponding acyl chloride | Lewis or Brønsted acids (e.g., Cu(OTf)₂, trifluoroacetic acid) |
| Reaction Conditions | High temperatures (e.g., 80-100°C) | Varies; can be performed under conventional heating (e.g., 120°C) or microwave irradiation |
| Typical Yield | Good to excellent (often >80%) | Moderate to excellent (60-95%, substrate dependent) |
| Key Advantages | Well-established, reliable, high-yielding for many substrates. | Milder options available, modular (chalcones are readily synthesized), good for complex substrates. |
| Key Disadvantages | Harsh acidic conditions, potential for side reactions (e.g., charring), regioselectivity issues with certain substrates. | Requires synthesis of the chalcone precursor, potential for stoichiometric acid promoters. |
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the traditional and alternative synthetic routes, as well as the primary biological target of the final drug analogues.
Biological Mechanism of Action
Donepezil and its analogues primarily function by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, acetylcholine levels in the brain increase, which is believed to enhance cognitive function in Alzheimer's disease patients.[1] Some advanced analogues also show inhibitory activity against β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides, a hallmark of Alzheimer's pathology.[2]
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethoxy-1-indanone via Intramolecular Friedel-Crafts Acylation
This protocol details the direct cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using polyphosphoric acid (PPA).
Materials:
-
3-(3,4-dimethoxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (approx. 10 times the weight of the acid) to the flask.
-
Heat the mixture with stirring to 80-90°C. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture slightly and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5,6-dimethoxy-1-indanone by recrystallization or column chromatography.
Protocol 2: Synthesis of a 1-Indanone Analogue via Nazarov Cyclization
This protocol describes a general procedure for the acid-catalyzed Nazarov cyclization of a chalcone precursor.[3]
Materials:
-
Chalcone (1,3-diaryl-2-propen-1-one) precursor (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the chalcone precursor (1 equivalent).
-
Add neat trifluoroacetic acid (TFA) as the solvent and catalyst.
-
Heat the mixture at 120°C for 4 hours (conventional heating) or in a microwave reactor at 120°C for 20 minutes. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.[3]
Conclusion
The traditional Friedel-Crafts acylation remains a robust and high-yielding method for the synthesis of 5,6-dimethoxy-1-indanone, the key precursor for Donepezil. Its primary drawback is the reliance on harsh acidic conditions. The Nazarov cyclization presents a viable alternative pathway that offers modularity and can be performed under various conditions, including microwave irradiation, which can significantly shorten reaction times.[3] The choice of synthesis will ultimately depend on the specific substrate, available equipment, and the desired scale of the reaction. For complex or sensitive substrates where harsh acids are detrimental, the Nazarov cyclization offers a compelling alternative route to the essential indanone core.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 4,7-Dimethoxy-1-indanone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,7-Dimethoxy-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and consistency. This guide provides a comparative analysis of two proposed analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As there are no standardized, publicly available cross-validation studies for this specific analyte, this document presents a framework for such a study, detailing proposed experimental protocols and expected performance characteristics based on established analytical principles for similar aromatic ketones.
Comparative Performance of Proposed Analytical Methods
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the anticipated performance characteristics for each method.
| Parameter | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~ 10 ng/mL | ~ 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL | ~ 1.5 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference from co-eluting species | Minimized with Selected Ion Monitoring (SIM) |
| Throughput | High | Moderate to High |
Experimental Protocols
The following sections detail the proposed experimental protocols for the quantification of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is well-suited for routine quality control and assays where high sensitivity is not the primary requirement.
a) Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
For unknown samples, dissolve an accurately weighed amount of the sample in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm (based on the chromophore of the indanone ring)
c) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis and in complex matrices.
a) Sample Preparation:
-
Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution with dichloromethane.
-
Dissolve unknown samples in dichloromethane to achieve a concentration within the calibration range.
b) Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for the molecular ion (m/z 192.2) and characteristic fragment ions.
c) Data Analysis:
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
-
Use the regression equation to calculate the concentration of this compound in the samples.
Visualized Workflows and Relationships
Diagrams can clarify the experimental procedures and the logical flow of the cross-validation process.
Safety Operating Guide
Proper Disposal of 4,7-Dimethoxy-1-indanone: A Step-by-Step Guide
For researchers, scientists, and drug development professionals handling 4,7-Dimethoxy-1-indanone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Immediate Safety and Handling
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile rubber gloves |
| Respiratory Protection | Type N95 (US) or equivalent respirator |
| Body Protection | Laboratory coat |
Disposal Procedure
The recommended disposal route for this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash. The following step-by-step process outlines the operational plan for its disposal:
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including contaminated labware and PPE, should be considered hazardous waste.
-
Segregate solid waste from liquid waste.
-
Do not mix this compound waste with other incompatible chemicals.
Step 2: Waste Collection and Labeling
-
Collect solid this compound waste in a dedicated, properly sealed, and compatible container. The original container is often a good choice.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound," its CAS number (52428-09-8), and the approximate quantity.
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Follow their specific procedures for waste handover.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.[3][4][5]
| Property | Value |
| CAS Number | 52428-09-8 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Melting Point | 122-125 °C |
| Appearance | Solid |
Disposal Workflow
The logical relationship of the disposal procedure is illustrated in the following diagram:
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,7-Dimethoxy-1-indanone
Essential Safety and Handling Guide for 4,7-Dimethoxy-1-indanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 52428-09-8[1][2] |
| Molecular Formula | C₁₁H₁₂O₃[1][2] |
| Molecular Weight | 192.21 g/mol [1][2] |
| Form | Solid[1] |
| Melting Point | 122-125 °C[1] |
| Storage Temperature | -20°C[2] |
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety.
| Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A lab coat or a chemical-resistant apron.[3] |
| Respiratory Protection | For operations that may generate dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure that a current Safety Data Sheet (SDS) for this compound is accessible.
- Verify that the work area is clean and well-ventilated. A chemical fume hood is recommended for handling the solid to minimize inhalation of any dust.
- Confirm that an eyewash station and safety shower are readily accessible.
- Don all required personal protective equipment (PPE) as specified in the table above.
2. Handling the Compound:
- Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
- Carefully open the container in a designated area, preferably within a fume hood, to avoid generating dust.
- Use a clean spatula to weigh the desired amount of the compound on a tared weigh boat or directly into a suitable reaction vessel.
- If preparing a solution, add the solvent to the solid slowly to prevent splashing.
- Keep the container tightly closed when not in use.
3. Spill and Accident Procedures:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- In the event of personal exposure, follow the first aid measures outlined in the table above and seek medical attention.
4. Disposal Plan:
- All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), should be considered chemical waste.[5]
- Collect all waste in a clearly labeled, sealed, and appropriate container.[5]
- Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][6]
- Always adhere to local, regional, and national regulations for hazardous waste disposal.[6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
